molecular formula C20H30O5 B3030104 Yuexiandajisu E

Yuexiandajisu E

Cat. No.: B3030104
M. Wt: 350.4 g/mol
InChI Key: BEVHDQRDCPDJKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Yuexiandajisu E is a natural product found in Euphorbia ebracteolata with data available.

Properties

IUPAC Name

6a,7,11-trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-10-12-14(25-17(10)23)13(21)15-19(4)8-5-7-18(2,3)11(19)6-9-20(15,24)16(12)22/h11,13-16,21-22,24H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVHDQRDCPDJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3C4(CCCC(C4CCC3(C2O)O)(C)C)C)O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Characterization of Diterpenoids from Euphorbia ebracteolata: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia ebracteolata Hayata, a perennial plant belonging to the Euphorbiaceae family, has a long history of use in traditional Chinese medicine for treating various ailments, including cutaneous tuberculosis, tumors, and chronic inflammatory diseases.[1] Modern phytochemical investigations have revealed that the roots of this plant are a rich source of structurally diverse diterpenoids, which are major contributors to its therapeutic effects.[1][2] These diterpenoids exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, anti-tuberculosis, and anti-HIV properties.[1][3]

This technical guide provides a comprehensive overview of the characterization of diterpenoids from Euphorbia ebracteolata. It includes a summary of the various classes of diterpenoids isolated from this plant, their reported biological activities with quantitative data, detailed experimental protocols for their isolation and structural elucidation, and diagrams of a key signaling pathway and a general experimental workflow.

Diterpenoids from Euphorbia ebracteolata and their Biological Activities

A significant number of diterpenoids have been isolated and identified from the roots of Euphorbia ebracteolata. These compounds belong to various structural classes, including abietane, rosane, atisane, kaurane, isopimarane, lathyrane, and ingenane (B1209409) types. Many of these compounds have demonstrated potent biological activities, particularly cytotoxic and anti-inflammatory effects. The following tables summarize the key findings from various studies.

Table 1: Cytotoxic Activity of Diterpenoids from Euphorbia ebracteolata
CompoundDiterpenoid ClassCell LineIC50 (µM)Reference
Yuexiandajisu DAbietaneANA-10.288
Jolkinolide BAbietaneANA-10.0446
B160.0448
Jurkat0.0647
ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olideAbietaneANA-10.00712
Jurkat0.0179
Euphoroid Bent-AbietaneA549, K562, SGC-7901, BEL-7404, HCT-116Moderate Activity
Euphoroid Cent-AbietaneA549, K562, SGC-7901, BEL-7404, HCT-116Selective Cytotoxic Effect
Table 2: Anti-inflammatory Activity of Diterpenoids from Euphorbia ebracteolata
CompoundDiterpenoid ClassAssayIC50 (µM)Reference
Compound 7 (unnamed)RosaneInhibition of NO production in RAW 264.7 macrophages2.44
Compound 10 (unnamed)RosaneInhibition of NO production in RAW 264.7 macrophages2.76
Compound 13 (unnamed)RosaneInhibition of NO production in RAW 264.7 macrophages1.02
Ebractenoid FRosaneInhibition of NO production and NF-κB activation-
Table 3: Anti-tuberculosis Activity of Diterpenoids from Euphorbia ebracteolata
CompoundDiterpenoid ClassTargetMIC (µg/mL)IC50 (µg/mL)Reference
Rosane-type diterpenoid 3RosaneMycobacterium tuberculosis18-
GlmU enzyme-12.5
Rosane-type diterpenoid 8RosaneMycobacterium tuberculosis25-
Table 4: Anti-HIV Activity of Ingenane Diterpenoids from Euphorbia ebracteolata
CompoundDiterpenoid ClassTargetIC50 (nM)Selectivity Index (SI)Reference
Ingenane Diterpenoids (1-15)IngenaneHIV-10.7 - 9.796.2 - 20,263

Experimental Protocols

The isolation and characterization of diterpenoids from Euphorbia ebracteolata involve a series of systematic steps, from the preparation of plant material to the elucidation of the chemical structures of the isolated compounds.

Plant Material and Extraction
  • Collection and Preparation: The roots of Euphorbia ebracteolata are collected, washed, air-dried, and then powdered.

  • Extraction: The powdered roots are typically extracted with a solvent such as ethanol (B145695) or methanol (B129727) at room temperature through maceration or percolation. The resulting crude extract is then concentrated under reduced pressure to yield a residue.

Fractionation and Isolation
  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Techniques: The resulting fractions are subjected to various chromatographic methods for the isolation of pure compounds.

    • Column Chromatography (CC): Silica gel and Sephadex LH-20 are commonly used as stationary phases. Elution is performed with a gradient of solvents, for example, a mixture of petroleum ether and acetone (B3395972) or chloroform (B151607) and methanol.

    • High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is employed for the final purification of the compounds. A C18 column is often used with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

    • High-Speed Countercurrent Chromatography (HSCCC): This technique can also be utilized for the separation and purification of diterpenoids.

Structural Elucidation

The chemical structures of the isolated diterpenoids are determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous determination of the absolute stereochemistry of crystalline compounds.

  • Other Spectroscopic Methods: Ultraviolet (UV) and Infrared (IR) spectroscopy provide information about the functional groups present in the molecule. Electronic Circular Dichroism (ECD) can be used to determine the absolute configuration of the compounds.

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of Ebractenoid F

Ebractenoid F, a rosane-type diterpene from Euphorbia ebracteolata, has been shown to exhibit anti-inflammatory properties by inhibiting the activation of Nuclear Factor-κB (NF-κB). The following diagram illustrates this proposed mechanism.

G Proposed Anti-inflammatory Mechanism of Ebractenoid F cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Ebractenoid_F Ebractenoid F Ebractenoid_F->IKK Inhibits NFkB_n NF-κB Inflammatory_Genes_n Gene Transcription NFkB_n->Inflammatory_Genes_n G General Workflow for Diterpenoid Characterization Plant_Material Plant Material (Roots of E. ebracteolata) Extraction Extraction (Ethanol/Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (Solvent Partitioning) Crude_Extract->Fractionation Fractions Multiple Fractions Fractionation->Fractions Isolation Isolation & Purification (CC, HPLC, HSCCC) Fractions->Isolation Pure_Compounds Pure Diterpenoids Isolation->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Pure_Compounds->Structure_Elucidation Biological_Activity Biological Activity Assays (Cytotoxicity, Anti-inflammatory, etc.) Pure_Compounds->Biological_Activity Identified_Compound Characterized Bioactive Diterpenoid Structure_Elucidation->Identified_Compound Biological_Activity->Identified_Compound

References

The Enigmatic Path to Yuexiandajisu E: A Technical Guide to its Proposed Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yuexiandajisu E, a complex diterpenoid isolated from the roots of Euphorbia ebracteolata, has garnered interest for its unique chemical architecture and potential biological activities.[1][2] As with many intricate natural products, understanding its biosynthesis is paramount for sustainable production, analog development, and elucidation of its mechanism of action. However, it is crucial to note that the specific, experimentally validated biosynthetic pathway for this compound has not yet been fully elucidated in published literature. This guide, therefore, presents a comprehensive overview of the proposed biosynthetic pathway, drawing upon the established principles of diterpenoid biosynthesis within the Euphorbiaceae family. We will explore the key enzymatic steps, potential intermediates, and the experimental approaches required to fully unravel this fascinating molecular journey.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound, a C20 diterpenoid, is believed to originate from the universal precursor of all diterpenes: geranylgeranyl pyrophosphate (GGPP). The pathway likely proceeds through a series of cyclization and oxidation reactions, catalyzed by specific classes of enzymes prevalent in the Euphorbia genus.

A high-level overview of the proposed biosynthetic pathway is presented below:

This compound Proposed Biosynthesis Proposed Biosynthetic Pathway of this compound GGPP Geranylgeranyl Pyrophosphate (GGPP) Casbene (B1241624) Casbene GGPP->Casbene Casbene Synthase Intermediates Putative Diterpene Intermediates (e.g., with Rosane Skeleton) Casbene->Intermediates Cytochrome P450s (Oxidation/Rearrangement) Yuexiandajisu_E This compound Intermediates->Yuexiandajisu_E Cytochrome P450s & Acyltransferases (Further Modifications)

Caption: A proposed biosynthetic pathway for this compound, starting from GGPP.

Key Enzymatic Steps and Families

The transformation of the linear GGPP molecule into the complex polycyclic structure of this compound is orchestrated by several key enzyme families:

  • Terpene Synthases (specifically, Casbene Synthase): The initial and committed step in the biosynthesis of a vast array of diterpenoids in the Euphorbiaceae is the cyclization of GGPP to form casbene. This reaction is catalyzed by casbene synthase. This enzyme establishes the fundamental carbocyclic framework from which further structural diversity is generated.

  • Cytochrome P450 Monooxygenases (CYPs): This large and versatile family of enzymes is responsible for the extensive oxidative modifications of the initial diterpene scaffold. In the proposed pathway for this compound, CYPs are hypothesized to catalyze a cascade of reactions, including hydroxylations, epoxidations, and potentially skeletal rearrangements, to form various downstream intermediates. The specific regio- and stereoselectivity of these enzymes are critical in determining the final structure of the natural product.

  • Acyltransferases: While the core skeleton is formed and oxidized, acyltransferases may be involved in the final decoration of the molecule. These enzymes catalyze the transfer of acyl groups (such as acetyl or other organic acids) to hydroxyl functionalities on the diterpene core. Such modifications can significantly impact the biological activity of the final compound.

Quantitative Data

As the biosynthetic pathway of this compound has not been experimentally elucidated, there is currently no quantitative data available regarding enzyme kinetics, intermediate concentrations, or pathway flux. The generation of such data would be a primary objective in future research aimed at fully characterizing this pathway.

Experimental Protocols for Pathway Elucidation

For researchers aiming to experimentally validate and characterize the biosynthetic pathway of this compound, a multi-pronged approach is necessary. The following outlines key experimental methodologies that would be employed:

1. Transcriptome Analysis of Euphorbia ebracteolata

  • Objective: To identify candidate genes encoding the biosynthetic enzymes.

  • Methodology:

    • RNA is extracted from the roots of E. ebracteolata, the tissue where this compound is known to accumulate.

    • The extracted RNA is sequenced using next-generation sequencing (NGS) technologies to generate a comprehensive transcriptome.

    • Bioinformatic analysis is performed to identify gene transcripts that show homology to known terpene synthases, cytochrome P450s, and acyltransferases from other plant species, particularly those from the Euphorbiaceae family.

    • Differential expression analysis between high and low this compound-producing tissues or developmental stages can further narrow down the list of candidate genes.

2. Heterologous Expression and in vitro Enzyme Assays

  • Objective: To functionally characterize the candidate enzymes.

  • Methodology:

    • Candidate genes identified from the transcriptome are synthesized and cloned into expression vectors for heterologous expression in microbial hosts such as E. coli or yeast (Saccharomyces cerevisiae).

    • The recombinant enzymes are purified from the microbial cultures.

    • In vitro assays are conducted by incubating the purified enzyme with the putative substrate (e.g., GGPP for a candidate terpene synthase, or a downstream intermediate for a candidate P450) and necessary co-factors (e.g., NADPH for P450s).

    • The reaction products are analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the function of the enzyme.

3. Virus-Induced Gene Silencing (VIGS) in E. ebracteolata

  • Objective: To confirm the in vivo function of the candidate genes.

  • Methodology:

    • A fragment of the candidate gene is cloned into a VIGS vector.

    • The vector is introduced into Agrobacterium tumefaciens, which is then used to infiltrate young E. ebracteolata plants.

    • The VIGS machinery in the plant leads to the silencing of the target gene.

    • The metabolic profile of the silenced plants is compared to that of control plants. A significant reduction in the accumulation of this compound or its proposed intermediates in the silenced plants would confirm the gene's role in the biosynthetic pathway.

An illustrative workflow for these experimental protocols is provided below:

Experimental Workflow Experimental Workflow for Pathway Elucidation cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Transcriptome Transcriptome Analysis of E. ebracteolata Candidate_Genes Candidate Gene Identification (Homology & Expression) Transcriptome->Candidate_Genes Heterologous_Expression Heterologous Expression (E. coli / Yeast) Candidate_Genes->Heterologous_Expression VIGS Virus-Induced Gene Silencing (VIGS) in E. ebracteolata Candidate_Genes->VIGS Enzyme_Assay In Vitro Enzyme Assays Heterologous_Expression->Enzyme_Assay Metabolite_Analysis Metabolite Profiling (LC-MS) Enzyme_Assay->Metabolite_Analysis Informs VIGS->Metabolite_Analysis Pathway_Elucidation Pathway Elucidation Metabolite_Analysis->Pathway_Elucidation Confirmation of Gene Function

Caption: A workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion and Future Outlook

The biosynthesis of this compound presents a compelling scientific challenge. While its precise enzymatic pathway remains to be discovered, the foundational knowledge of diterpenoid synthesis in the Euphorbiaceae provides a robust framework for its investigation. The combination of modern transcriptomics, heterologous expression, and in vivo gene function studies will be instrumental in piecing together this intricate molecular puzzle. A full understanding of the biosynthetic pathway will not only be a significant contribution to the field of natural product biosynthesis but will also pave the way for the biotechnological production of this compound and novel, structurally related compounds with potentially valuable therapeutic properties.

References

physical and chemical properties of Yuexiandajisu E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and known biological properties of Yuexiandajisu E, a diterpenoid isolated from the roots of Euphorbia ebracteolata. Due to the limited public availability of the primary research article, this guide synthesizes currently accessible data and provides logical frameworks for experimental design and mechanistic investigation.

Physicochemical Properties

This compound is a diterpenoid compound.[1] Its fundamental properties, as collated from available sources, are presented below.

PropertyValueSource
Chemical Name This compoundChemFaces
CAS Number 866556-16-3ChemFaces
Molecular Formula C₂₀H₃₀O₅[1]
Molecular Weight 350.4 g/mol [1]
Type of Compound Diterpenoid[1]
Source Roots of Euphorbia ebracteolata[1]
Physical Description PowderChemFaces
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces

Note: Detailed quantitative data for properties such as melting point, boiling point, and specific spectroscopic data (¹H-NMR, ¹³C-NMR, IR, MS) are contained within the primary publication (Planta Med. 2005; 71(4):349-54) and are not publicly accessible at the time of this writing.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not fully available. However, based on typical phytochemical investigation procedures for diterpenoids from Euphorbia species, a generalized workflow can be proposed.

Proposed Isolation and Purification Workflow

The isolation of diterpenoids from Euphorbia ebracteolata typically involves solvent extraction followed by chromatographic separation.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Plant_Material Dried Roots of Euphorbia ebracteolata Extraction Solvent Extraction (e.g., Ethanol/Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partition Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Butanol) Crude_Extract->Partition Fractions Fractions of Varying Polarity Partition->Fractions Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Fractions->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Compound This compound HPLC->Pure_Compound

Fig. 1: Proposed workflow for the isolation of this compound.
Cytotoxicity Evaluation Protocol

The cytotoxic activity of this compound and related compounds has been evaluated against various cancer cell lines. A standard protocol for such an assay is outlined below.

G Cell_Culture Culture Cancer Cell Lines (e.g., ANA-1, B16, Jurkat) Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with Varying Concentrations of this compound Seeding->Treatment Incubation Incubate for a Defined Period (e.g., 48-72 hours) Treatment->Incubation Assay Perform Viability Assay (e.g., MTT, SRB) Incubation->Assay Data_Analysis Calculate IC50 Values Assay->Data_Analysis

Fig. 2: Standard workflow for a cytotoxicity assay.

Biological Activity and Signaling Pathways

Direct studies on the signaling pathways affected by this compound are not currently available in the public domain. However, research on other diterpenoids isolated from Euphorbia species provides insights into potential mechanisms of action. Several diterpenoids from Euphorbia fischeriana have been shown to inhibit the NF-κB signaling pathway. Given the structural similarities among diterpenoids from the same genus, it is plausible that this compound may exert its cytotoxic effects through a similar mechanism.

Hypothetical Signaling Pathway: Inhibition of NF-κB

The NF-κB signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to apoptosis of cancer cells.

G cluster_nucleus Within the Nucleus Yuexiandajisu_E This compound IKK IKK Complex Yuexiandajisu_E->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation and Degradation NF_κB NF-κB IκBα->NF_κB Sequestration in Cytoplasm Nucleus Nucleus NF_κB->Nucleus Translocation Gene_Expression Pro-survival and Pro-inflammatory Gene Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition of NF_κB_in_Nucleus NF-κB DNA DNA NF_κB_in_Nucleus->DNA Binds to Promoter Regions DNA->Gene_Expression

Fig. 3: Hypothetical inhibition of the NF-κB pathway by this compound.

Disclaimer: The signaling pathway depicted is a hypothesized mechanism based on the activity of related compounds and requires experimental validation for this compound.

Future Directions

To fully elucidate the therapeutic potential of this compound, further research is required. Key areas of investigation should include:

  • Full Physicochemical Characterization: Obtaining and analyzing the complete spectroscopic data (NMR, IR, MS) to confirm the structure and provide a comprehensive chemical profile.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound to understand its cytotoxic effects. This would involve techniques such as Western blotting, reporter assays, and transcriptomic analysis.

  • In Vivo Efficacy and Toxicity: Evaluating the anti-tumor activity and safety profile of this compound in animal models.

This technical guide provides a foundational understanding of this compound based on currently available information. As further research becomes publicly accessible, this document will be updated to reflect a more complete profile of this promising natural product.

References

An In-depth Technical Guide to Yuexiandajisu E (CAS No. 866556-16-3): A Diterpenoid from Euphorbia ebracteolata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuexiandajisu E is a diterpenoid compound isolated from the roots of the traditional Chinese medicinal plant Euphorbia ebracteolata. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties and biological activities. Due to the limited specific research on this compound, this document also incorporates data from closely related and more extensively studied diterpenoids from the same plant, such as Jolkinolide B and ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olide, to provide a broader context for its potential mechanisms of action and avenues for future research. This guide is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this class of natural products.

Introduction

This compound (CAS Number: 866556-16-3) is a diterpenoid natural product identified from Euphorbia ebracteolata, a plant with a history of use in traditional medicine for treating various ailments, including cancer.[1] Diterpenoids from the Euphorbia genus are known for their diverse and potent biological activities.[1] This guide synthesizes the current knowledge on this compound and related compounds to facilitate further investigation into their pharmacological properties.

Chemical and Physical Properties

This compound is characterized by the following properties:

PropertyValue
CAS Number 866556-16-3
Molecular Formula C₂₀H₃₀O₅
Molecular Weight 350.4 g/mol
Compound Type Diterpenoid
Source Roots of Euphorbia ebracteolata
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Biological Activity and Cytotoxicity

The primary biological activity reported for this compound is its cytotoxic effect against cancer cell lines. However, available data suggests its activity is modest compared to other diterpenoids isolated from the same plant source.

Quantitative Cytotoxicity Data

The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for this compound and related compounds from Euphorbia ebracteolata.

CompoundCell LineIC₅₀ (µM)Reference
This compound ANA-1 (murine macrophage)Slightly active[2]
Yuexiandajisu D ANA-1 (murine macrophage)0.288[2]
Jolkinolide B ANA-1 (murine macrophage)0.0446[2]
B16 (murine melanoma)0.0448
Jurkat (human T-cell leukemia)0.0647
ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olide ANA-1 (murine macrophage)0.00712
Jurkat (human T-cell leukemia)0.0179

Putative Signaling Pathways

While the specific signaling pathways affected by this compound have not been elucidated, research on the related compound Jolkinolide B provides valuable insights into potential mechanisms of action for this class of diterpenoids. Studies have shown that Jolkinolide B exerts its anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

A plausible hypothetical signaling pathway for diterpenoids from Euphorbia ebracteolata, based on evidence from Jolkinolide B, involves the inhibition of the JAK/STAT and PI3K/Akt pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Activation PI3K PI3K Receptor->PI3K Activation Yuexiandajisu_E This compound (and related diterpenoids) Yuexiandajisu_E->JAK Inhibition Yuexiandajisu_E->PI3K Inhibition STAT3 STAT3 JAK->STAT3 Phosphorylation Proliferation_Genes Proliferation Genes STAT3->Proliferation_Genes Transcription Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 Akt->Bcl2 Inhibition of Apoptosis Bax Bax Akt->Bax Inhibition Caspase9 Caspase-9 Bax->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis G A Seed cells in 96-well plate B Incubate 24h A->B C Treat with compound dilutions B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Solubilize formazan F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

References

A Comprehensive Technical Guide to Euphorbia Diterpenoids: From Isolation to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Euphorbia represents a vast and structurally diverse source of bioactive diterpenoids, which have garnered significant attention in the scientific community for their potential applications in drug discovery and development. These compounds exhibit a wide array of pharmacological activities, including cytotoxic, anti-inflammatory, antiviral, and multidrug resistance (MDR) reversal properties. This in-depth technical guide provides a comprehensive overview of Euphorbia diterpenoids, covering their isolation, structural diversity, biological activities, and the experimental protocols and signaling pathways associated with their mechanisms of action.

Structural Diversity of Euphorbia Diterpenoids

Euphorbia diterpenoids are characterized by a remarkable variety of carbon skeletons. Among the most prominent are the lathyrane, jatrophane, ingenane (B1209409), abietane, and tigliane (B1223011) types. Each class possesses a unique structural framework that contributes to its distinct biological activity profile.

Biological Activities and Quantitative Data

The diverse structures of Euphorbia diterpenoids translate into a broad spectrum of biological activities. The following tables summarize the quantitative data for some of the most significant activities reported in the literature.

Cytotoxic Activity

Many Euphorbia diterpenoids have demonstrated potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are presented in Table 1.

Diterpenoid ClassCompoundCancer Cell LineIC50 (µM)Reference
Abietane Euphonoid HC4-2B (Prostate)5.52 ± 0.65[1]
Euphonoid IC4-2B (Prostate)4.49 ± 0.78[1]
Fischerianoid AMM-231 (Breast)-[2]
Fischerianoid BHep3B (Liver)-[2]
Difischenoid BHeLa (Cervical)3.75[2]
Ingenane Euphorkans ARAW264.7 (Macrophage)-
17-acetoxy-20-deoxyingenol 5-angelateHPV-Ker (Keratinocyte)14.83 (24h), 7.93 (48h)
17-acetoxyingenol 3-angelate 20-acetateHPV-Ker (Keratinocyte)0.39 (24h), 0.32 (48h)
17-acetoxyingenol 3 angelate 5,20-diacetateHPV-Ker (Keratinocyte)0.32 (24h), 0.87 (48h)
Lathyrane Euphorbia factor L2bU937 (Leukemia)0.87
Tigliane Crotignoid LMT4 (T-cell leukemia)0.0023
12-deoxyphorbol-13-myristateMT4 (T-cell leukemia)4.03
Anti-inflammatory Activity

Several Euphorbia diterpenoids exhibit significant anti-inflammatory properties, often by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines.

Diterpenoid ClassCompoundAssayIC50 (µM)Reference
Ingenane Euphorkans ANO Production (RAW264.7)2.78 - 10.6
Euphorkans BNO Production (RAW264.7)2.78 - 10.6
Lathyrane Various IsolatesNO Production (RAW264.7)11.2 - 52.2
Antiviral Activity

Certain Euphorbia diterpenoids have shown promise as antiviral agents, particularly against HIV and Chikungunya virus (CHIKV).

Diterpenoid ClassCompoundVirusEC50 (µM)Reference
Tigliane Tigliane Derivative 14CHIKV1.2
Tigliane Derivative 15HIV-10.043
Tigliane Derivative 15HIV-20.018
Lathyrane 15-cinnamoyloxy-3-hydroxylathyra-5,12-dien-14-oneHIV-18.2
Multidrug Resistance (MDR) Reversal Activity

A notable activity of some Euphorbia diterpenoids, particularly jatrophanes, is their ability to reverse multidrug resistance in cancer cells by inhibiting P-glycoprotein (P-gp).

Diterpenoid ClassCompoundCell LineActivityReference
Jatrophane Euphodendroidin DP-gp expressing cells2-fold more potent than cyclosporin
Jatrophane DerivativesMCF-7/ADR, HCT-8/TP-gp inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Euphorbia diterpenoids.

Isolation and Purification of Diterpenoids

A general workflow for the isolation and purification of diterpenoids from Euphorbia species is outlined below.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Structural Elucidation Plant_Material Dried and Powdered Euphorbia Plant Material Solvent_Extraction Soxhlet or Maceration (e.g., Heptane, Acetone, Methanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Butanol) Crude_Extract->Solvent_Partitioning Fractions Fractions of Varying Polarity Solvent_Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Fractions->Column_Chromatography HPLC Preparative HPLC (C18 Reversed-Phase) Column_Chromatography->HPLC Pure_Diterpenoid Isolated Pure Diterpenoid HPLC->Pure_Diterpenoid Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) Pure_Diterpenoid->Spectroscopy X_ray X-ray Crystallography Pure_Diterpenoid->X_ray Structure Determined Structure Spectroscopy->Structure X_ray->Structure

Figure 1: General workflow for the isolation and structural elucidation of Euphorbia diterpenoids.
Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of compounds on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for 1.5 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

  • Cell Culture: Culture RAW264.7 macrophages in a 96-well plate.

  • Treatment: Pre-treat cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS).

  • Griess Reaction: After 24 hours, collect the supernatant and mix with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.

Antiviral Assay (Plaque Reduction Assay)

This assay determines the ability of a compound to inhibit virus-induced cell death.

  • Cell Infection: Infect a monolayer of Vero cells with the virus (e.g., HSV-1) and incubate for 1 hour at 37°C.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing methylcellulose (B11928114) and different concentrations of the test compound.

  • Incubation: Incubate the plates for three days at 37°C in a 5% CO2 atmosphere.

  • Plaque Visualization: Stain the cells with crystal violet to visualize and count the viral plaques.

Multidrug Resistance Reversal Assay (Rhodamine 123 Efflux Assay)

This assay measures the inhibition of the P-glycoprotein (P-gp) efflux pump.

  • Cell Loading: Incubate P-gp overexpressing cells (e.g., MCF-7/ADR) with the fluorescent P-gp substrate, rhodamine 123, in the presence or absence of the test compound for 1 hour at 37°C.

  • Efflux: Wash the cells and incubate in fresh medium for another 1-2 hours to allow for rhodamine 123 efflux.

  • Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorometer. Increased intracellular rhodamine 123 indicates inhibition of P-gp.

Signaling Pathways and Mechanisms of Action

Euphorbia diterpenoids exert their biological effects by modulating various cellular signaling pathways.

Pro-inflammatory Signaling

Many ingenane and lathyrane diterpenoids exhibit anti-inflammatory activity by inhibiting the NF-κB signaling pathway.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Diterpenoid Euphorbia Diterpenoid Diterpenoid->IKK inhibits NFkB_n NF-κB Inflammatory_Genes_n Pro-inflammatory Gene Expression NFkB_n->Inflammatory_Genes_n

Figure 2: Inhibition of the NF-κB signaling pathway by Euphorbia diterpenoids.
P-glycoprotein Mediated Multidrug Resistance

Jatrophane diterpenoids can reverse multidrug resistance by directly interacting with and inhibiting the P-glycoprotein efflux pump.

G cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Chemo_in Chemotherapeutic Drug (intracellular) Chemo_out Chemotherapeutic Drug (extracellular) Chemo_in->Chemo_out P-gp mediated efflux Chemo_out->Chemo_in Jatrophane Jatrophane Diterpenoid Jatrophane->Pgp inhibits

Figure 3: Inhibition of P-glycoprotein by jatrophane diterpenoids.

Conclusion

Euphorbia diterpenoids represent a rich and diverse source of bioactive natural products with significant potential for the development of new therapeutic agents. Their wide range of pharmacological activities, coupled with their complex and varied chemical structures, makes them a compelling area of research for chemists, biologists, and pharmacologists. This guide provides a foundational understanding of these fascinating compounds and the methodologies used to study them, aiming to facilitate further research and development in this promising field.

References

Potential Biological Activities of Yuexiandajisu E: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yuexiandajisu E is an abietane-type diterpenoid isolated from the roots of Euphorbia ebracteolata Hayata and Euphorbia fischeriana, plants with a history of use in traditional Chinese medicine for treating various ailments, including cancer.[1][2][3][4] As a member of the diterpenoid class of natural products, this compound has garnered interest for its potential biological activities, particularly its anticancer properties.[2] This document provides a technical guide to the current understanding of this compound's biological effects, drawing from available scientific literature.

Biological Activities

The primary biological activity attributed to this compound is its potential as an anticancer agent. Research has indicated its ability to inhibit the formation of mammospheres in human breast cancer MCF-7 cells, suggesting a potential action against cancer stem cells. However, the full spectrum of its biological effects and the precise mechanisms of action remain largely unresolved.

Contrasting reports on its cytotoxic activity exist. While its inhibitory effect on mammosphere formation suggests anticancer potential, one study reported that this compound did not exhibit significant cytotoxic activity against ANA-1 (murine macrophage-like), B16 (murine melanoma), and Jurkat (human T-cell leukemia) tumor cell lines. This highlights the need for further comprehensive studies to elucidate its activity profile across a broader range of cancer cell types.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound.

Assay Cell Line Parameter Value Reference
Mammosphere Formation AssayMCF-7 (Human Breast Cancer)Inhibitory Concentration10 µM
Cytotoxicity AssayANA-1, B16, JurkatIC50Inactive

Experimental Methodologies

Detailed experimental protocols specifically for this compound are not extensively published. However, based on the reported activities, a general methodology for the key experiment is outlined below.

Mammosphere Formation Assay

This assay is crucial for assessing the activity of compounds against cancer stem cells.

Objective: To evaluate the inhibitory effect of this compound on the formation of mammospheres from MCF-7 human breast cancer cells.

General Protocol:

  • Cell Culture: MCF-7 cells are cultured in appropriate media under standard conditions.

  • Single-Cell Suspension: Adherent MCF-7 cells are dissociated into a single-cell suspension.

  • Seeding: Cells are seeded at a low density in ultra-low attachment plates containing serum-free medium supplemented with essential growth factors (e.g., EGF, bFGF).

  • Treatment: this compound is added to the cell culture at the desired concentration (e.g., 10 µM). A vehicle control (e.g., DMSO) is run in parallel.

  • Incubation: Plates are incubated for a period of 7-10 days to allow for mammosphere formation.

  • Quantification: The number and size of the formed mammospheres are quantified using a microscope.

  • Analysis: The inhibitory effect of this compound is determined by comparing the number and size of mammospheres in the treated group to the control group.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound have not yet been elucidated, and its mechanism of action remains unresolved. While other diterpenoids from Euphorbia species have been shown to affect pathways such as EGFR/PTEN and PI3K/AKT, there is currently no direct evidence linking this compound to these or other specific signaling cascades.

The following diagram illustrates a generalized workflow for investigating the biological activity of a natural product like this compound.

G cluster_0 Discovery and Isolation cluster_1 Biological Screening cluster_2 Mechanism of Action Studies cluster_3 Drug Development A Plant Source (Euphorbia ebracteolata) B Extraction and Fractionation A->B C Isolation of This compound B->C D In vitro Assays (e.g., Cytotoxicity, Mammosphere Formation) C->D E Target Identification D->E F Signaling Pathway Analysis E->F G In vivo Studies (Animal Models) F->G H Lead Optimization G->H I Preclinical and Clinical Trials H->I

References

Methodological & Application

Application Notes and Protocols for the Extraction of Yuexiandajisu E from Euphorbia ebracteolata

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Euphorbia ebracteolata Hayata is a perennial herbaceous plant used in traditional Chinese medicine to treat a variety of ailments, including cancer, edema, and tuberculosis.[1] The plant is a rich source of diverse bioactive compounds, particularly diterpenoids, acetophenones, and flavonoids.[1] Among these, the abietane-type diterpenes, including Yuexiandajisu D and E, have demonstrated notable anticancer properties, although their precise mechanisms of action are still under investigation.[2][3]

These application notes provide a comprehensive overview of a representative protocol for the extraction and isolation of Yuexiandajisu E from the roots of Euphorbia ebracteolata. The methodologies described are based on established procedures for the purification of diterpenoids from Euphorbia species.[4] Additionally, this document summarizes the cytotoxic activities of related compounds and explores potential signaling pathways that may be modulated by diterpenoids from this plant.

Experimental Protocols

The following is a generalized protocol for the extraction and isolation of this compound, compiled from various studies on the chemical constituents of Euphorbia ebracteolata and related species.

1. Plant Material and Reagents:

2. Extraction of Crude Extract:

  • Grind the dried roots of E. ebracteolata into a coarse powder.

  • Macerate the powdered roots with 95% ethanol at room temperature (e.g., 10 kg of powdered roots in 50 L of 95% ethanol) for 24 hours.

  • Repeat the extraction process three times to ensure exhaustive extraction.

  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation of Crude Extract:

  • Suspend the crude extract in water (e.g., 3 L for the extract from 10 kg of roots) to form a slurry.

  • Perform liquid-liquid partitioning of the aqueous suspension sequentially with petroleum ether, ethyl acetate (EtOAc), and n-butanol.

  • Separate the layers and concentrate each fraction under reduced pressure to yield the petroleum ether, EtOAc, and n-butanol fractions. Diterpenoids such as this compound are typically enriched in the ethyl acetate fraction.

4. Isolation and Purification of this compound:

The ethyl acetate fraction is subjected to multiple chromatographic steps for the isolation of pure this compound.

  • Silica Gel Column Chromatography:

    • Subject the EtOAc fraction to column chromatography over a silica gel column.

    • Elute with a gradient of petroleum ether-ethyl acetate or a similar solvent system to obtain several sub-fractions.

  • Medium Pressure Liquid Chromatography (MPLC):

    • Further purify the diterpenoid-rich sub-fractions using MPLC on a C18 column with a methanol-water gradient.

  • Sephadex LH-20 Chromatography:

    • Subject the active fractions from MPLC to size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent to remove smaller molecules and pigments.

  • High-Performance Liquid Chromatography (HPLC):

    • Perform final purification using semi-preparative or preparative reverse-phase HPLC (RP-HPLC) on a C18 column.

    • A typical mobile phase could be a gradient of acetonitrile and water, with the addition of 0.1% formic acid to improve peak shape.

    • Monitor the elution profile with a UV detector (e.g., at 226 nm) and collect the peaks corresponding to this compound.

  • Structure Elucidation:

    • Confirm the structure of the isolated this compound using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Data Presentation

Table 1: Extraction Yields and Cytotoxic Activities of Diterpenoids from Euphorbia Species

Compound/FractionPlant SourceExtraction MethodYieldCytotoxicity (IC50)Cell Line(s)Reference
Ethyl Acetate FractionE. fischeriana95% Ethanol Extraction, Liquid-Liquid Partitioning220.82 g from 10 kg dried rootsNot specifiedNot applicable
(±)-euphebranone AE. ebracteolata80% Ethanol Extraction, MPLC, Sephadex LH-20, RP-HPLCNot specified0.625 ± 0.039 µMSMMC-7721 (Hepatocellular Carcinoma)
Yuexiandajisu DE. ebracteolataNot specifiedNot specifiedModerately activeHCT-8, Bel-7402
Jolkinolide BE. ebracteolataNot specifiedNot specified4.46 x 10⁻² µM, 4.48 x 10⁻² µM, 6.47 x 10⁻² µMANA-1, B 16, Jurkat
ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olideE. ebracteolataNot specifiedNot specified7.12 x 10⁻³ µM, 1.79 x 10⁻² µMANA-1, Jurkat

Mandatory Visualization

Experimental Workflow Diagram:

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant Dried Roots of Euphorbia ebracteolata powder Powdered Roots plant->powder Grinding extract Crude Ethanol Extract powder->extract 95% Ethanol Maceration partition Liquid-Liquid Partitioning extract->partition et_oac Ethyl Acetate Fraction (Enriched with Diterpenoids) partition->et_oac pe Petroleum Ether Fraction partition->pe n_bu_oh n-Butanol Fraction partition->n_bu_oh silica Silica Gel Chromatography et_oac->silica mplc MPLC (C18) silica->mplc sephadex Sephadex LH-20 mplc->sephadex hplc RP-HPLC (C18) sephadex->hplc yuexiandajisu_e Pure this compound hplc->yuexiandajisu_e

Caption: Workflow for the extraction and isolation of this compound.

Proposed Signaling Pathway Diagram:

While the precise mechanism of action for this compound is yet to be fully elucidated, studies on other compounds from E. ebracteolata, such as (±)-euphebranone A, have shown inhibition of the EGFR/PTEN/PI3K/AKT signaling pathway in hepatocellular carcinoma cells. This pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its inhibition is a common mechanism for anticancer agents. The following diagram illustrates this proposed pathway, which may be relevant for this compound.

G cluster_membrane cluster_cytoplasm cluster_nucleus Yuexiandajisu_E This compound EGFR EGFR Yuexiandajisu_E->EGFR Inhibition PTEN PTEN Yuexiandajisu_E->PTEN Activation? PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibition PTEN->PI3K Inhibition

References

Purification of Yuexiandajisu E: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Yuexiandajisu E is an abietane (B96969) diterpenoid isolated from the roots of Euphorbia ebracteolata Hayata, a plant used in traditional Chinese medicine.[1][2] This compound, along with its analogue Yuexiandajisu D, has demonstrated notable anticancer properties, making it a person of interest for further investigation in drug development.[1][2] This document provides detailed application notes and protocols for the purification of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Purification Yield

The following table summarizes the quantitative data from a representative purification of diterpenoids from Euphorbia ebracteolata, culminating in the isolation of this compound.

Purification StepStarting MaterialFraction/CompoundYield (mg)
Initial Extraction & Fractionation20 kg dried roots of E. ebracteolataFraction E27.1 g
MPLC-C18 of Fraction E27.1 g of Fraction ESubfraction E-2Not specified
RP-HPLC-C18 of Subfraction E-2Subfraction E-2This compound (compound 2)2.3 mg

Experimental Protocols

The following protocols are based on established methodologies for the isolation of diterpenoids from Euphorbia ebracteolata.

Extraction and Initial Fractionation

This initial step aims to obtain a crude extract enriched with diterpenoids.

  • Plant Material: 20 kg of dried and powdered roots of Euphorbia ebracteolata.

  • Extraction:

    • The powdered roots are subjected to extraction using an organic solvent such as ethanol (B145695) or dichloromethane.

    • The resulting extract is concentrated under reduced pressure to yield a crude residue.

    • This residue is then partitioned between different solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. Diterpenoids are typically found in the moderately polar fractions.

    • The fractions are dried and weighed. Fraction E, weighing 27.1 g, is selected for further purification.

Medium Pressure Liquid Chromatography (MPLC)

This step further separates the components of the enriched fraction.

  • Stationary Phase: C18 reversed-phase silica (B1680970) gel.

  • Mobile Phase: A gradient of methanol (B129727) (CH₃OH) in water (H₂O), starting from 15% CH₃OH and gradually increasing to 100% CH₃OH.

  • Procedure:

    • Fraction E (27.1 g) is dissolved in a minimal amount of the initial mobile phase.

    • The solution is loaded onto the MPLC-C18 column.

    • The gradient elution is performed, and fractions are collected at regular intervals.

    • Fractions are monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the target compounds.

    • Subfractions E-1 to E-8 are obtained.

Sephadex LH-20 Gel Chromatography

This step is used for size exclusion chromatography to remove smaller molecules.

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: 100% Methanol (CH₃OH).

  • Procedure:

    • The subfraction E-2, identified as containing this compound, is dissolved in methanol.

    • The solution is applied to the Sephadex LH-20 column.

    • Elution is carried out with methanol, and fractions are collected.

    • Fractions are again analyzed to track the presence of the target compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is the final purification step to obtain highly pure this compound.

  • Stationary Phase: C18 column.

  • Mobile Phase: A binary gradient of acetonitrile (B52724) (CH₃CN) in 0.1% formic acid in water.

  • Procedure:

    • The purified fraction from the Sephadex column is dissolved in the initial mobile phase.

    • The solution is injected into the RP-HPLC system.

    • A gradient elution is performed with acetonitrile increasing from 20% to 35% over 30 minutes.

    • The flow rate is maintained at 8.0 mL/min.

    • The eluent is monitored with a UV detector.

    • This compound (compound 2) is collected at a retention time of approximately 21.7 minutes, yielding 2.3 mg of the pure compound.

Mandatory Visualizations

Purification Workflow

Purification_Workflow Start Dried Roots of E. ebracteolata (20 kg) Extraction Extraction & Fractionation Start->Extraction MPLC MPLC-C18 (15-100% MeOH/H2O) Extraction->MPLC Fraction E (27.1 g) Sephadex Sephadex LH-20 (100% MeOH) MPLC->Sephadex Subfraction E-2 RPHPLC RP-HPLC-C18 (20-35% ACN/H2O) Sephadex->RPHPLC Purified Fraction End Pure this compound (2.3 mg) RPHPLC->End Retention Time: 21.7 min

Caption: Purification workflow for this compound.

Proposed Signaling Pathway for Cytotoxic Effects

While the precise mechanism of action for this compound is yet to be fully elucidated, its cytotoxic properties suggest a potential interaction with key cancer-related signaling pathways. Based on studies of other bioactive compounds from Euphorbia ebracteolata, a plausible mechanism involves the inhibition of the PI3K/AKT and EGFR/PTEN signaling pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates PTEN PTEN PTEN->PI3K Inhibits Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes YuexiandajisuE This compound YuexiandajisuE->PI3K Inhibits (Proposed) YuexiandajisuE->AKT Inhibits (Proposed)

Caption: Proposed inhibitory action of this compound on the PI3K/AKT pathway.

References

Application Notes and Protocols for the Quantification of Yuexiandajisu E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yuexiandajisu E is a daphnane (B1241135) diterpenoid isolated from the plant Euphorbia ebracteolata. Daphnane diterpenoids are a class of natural products known for their diverse and potent biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate and precise quantification of this compound is crucial for various stages of research, including phytochemical analysis of medicinal plants, pharmacokinetic studies, and quality control of herbal preparations.

This document provides detailed application notes and experimental protocols for the quantification of this compound using modern analytical techniques, primarily focusing on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies described are based on established analytical strategies for daphnane diterpenoids and can be adapted and validated for specific research needs.

Analytical Techniques for Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) are the most powerful and widely used techniques for the quantification of diterpenoids like this compound in complex matrices. UPLC-MS/MS, in particular, offers superior sensitivity, selectivity, and speed, making it the method of choice for bioanalytical and phytochemical studies.

Key Advantages of UPLC-MS/MS:
  • High Sensitivity: Capable of detecting and quantifying compounds at very low concentrations (ng/mL or even pg/mL levels).

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the target analyte even in the presence of complex matrix components.

  • Speed: UPLC systems provide faster analysis times compared to conventional HPLC.

  • Accuracy and Precision: Delivers reliable and reproducible quantitative data.

Experimental Protocols

The following protocols provide a framework for the development and validation of a quantitative UPLC-MS/MS method for this compound.

Protocol 1: Quantification of this compound in Plant Material (Euphorbia ebracteolata)

1. Sample Preparation: Extraction from Plant Material

  • Objective: To efficiently extract this compound from the dried plant material.

  • Procedure:

    • Grind the dried plant material (e.g., roots of Euphorbia ebracteolata) into a fine powder.

    • Accurately weigh 1.0 g of the powdered sample into a conical flask.

    • Add 20 mL of methanol (B129727) (HPLC grade).

    • Perform ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process (steps 3-6) on the plant residue twice more.

    • Combine all the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in 10 mL of methanol.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

2. UPLC-MS/MS Method

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 mm x 100 mm, 1.7 µm).

    • Mobile Phase:

    • Gradient Elution: A linear gradient can be optimized, for example: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10-10.1 min, 90-10% B; 10.1-12 min, 10% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Based on its molecular weight of 350.4, the protonated molecule [M+H]⁺ would be at m/z 351.4. Common neutral losses for daphnane diterpenoids include H₂O and other small molecules. Plausible MRM transitions would need to be determined by infusing a standard of this compound. A proposed transition could be m/z 351.4 → 333.4 (loss of H₂O) and m/z 351.4 → 297.4 (further fragmentation).

      • Internal Standard (IS): A structurally similar compound not present in the sample should be used. For example, another daphnane diterpenoid or a stable isotope-labeled analogue. The MRM transition for the IS would be determined similarly.

3. Method Validation

The developed method should be validated according to standard guidelines (e.g., ICH) for linearity, precision, accuracy, recovery, and stability.

Quantitative Data Summary (Hypothetical based on similar analyses of diterpenoids)

ParameterThis compound
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Precision (RSD%) Intra-day: < 5%, Inter-day: < 8%
Accuracy (%) 90 - 110%
Recovery (%) > 85%
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Protocol 2: Quantification of this compound in Rat Plasma (for Pharmacokinetic Studies)

1. Sample Preparation: Protein Precipitation

  • Objective: To remove proteins from plasma samples that can interfere with the analysis.

  • Procedure:

    • Thaw frozen rat plasma samples on ice.

    • In a microcentrifuge tube, add 100 µL of plasma.

    • Add 20 µL of the internal standard (IS) working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% A: 10% B).

    • Vortex and centrifuge again.

    • Transfer the supernatant to an HPLC vial with an insert for analysis.

2. UPLC-MS/MS Method

The UPLC-MS/MS conditions would be similar to those described in Protocol 1, with potential modifications to the gradient elution to ensure optimal separation from endogenous plasma components. The MRM transitions would remain the same.

3. Method Validation

For bioanalytical methods, validation should also include assessment of matrix effects and stability in the biological matrix under different storage conditions.

Quantitative Data Summary for Bioanalysis (Hypothetical)

ParameterThis compound in Rat Plasma
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Precision (RSD%) Intra-day: < 10%, Inter-day: < 12%
Accuracy (%) 88 - 112%
Recovery (%) > 80%
Matrix Effect (%) 90 - 110%
Limit of Quantification (LOQ) 0.5 ng/mL

Visualizations

Experimental Workflow for Plant Material Analysis

G A Plant Material (Euphorbia ebracteolata) B Grinding to Fine Powder A->B C Ultrasonic Extraction with Methanol B->C D Centrifugation C->D E Collect Supernatant (Repeat 3x) D->E F Evaporation to Dryness E->F G Reconstitution in Methanol F->G H Filtration (0.22 µm) G->H I UPLC-MS/MS Analysis H->I

Caption: Workflow for the extraction of this compound from plant material.

Experimental Workflow for Plasma Sample Analysis

G A Rat Plasma Sample B Add Internal Standard A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Collect Supernatant D->E F Evaporation to Dryness E->F G Reconstitution in Mobile Phase F->G H Centrifugation G->H I Transfer to Vial H->I J UPLC-MS/MS Analysis I->J

Caption: Workflow for the preparation of plasma samples for analysis.

Proposed Signaling Pathway for Analysis Logic

While this compound's biological signaling pathways are a subject of ongoing research, the analytical workflow itself follows a logical pathway to ensure accurate quantification.

G cluster_0 Method Development cluster_1 Sample Analysis cluster_2 Data Processing & Validation A Compound Information (this compound) B Selection of Analytical Technique (UPLC-MS/MS) A->B C Optimization of LC Conditions B->C D Optimization of MS Conditions B->D E Sample Preparation C->E D->E F Data Acquisition E->F G Quantification F->G H Method Validation G->H I Final Report H->I

Caption: Logical pathway for the development and validation of an analytical method.

Application Notes and Protocols for In Vitro Bioactivity Assessment of Novel Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Initial searches for "Yuexiandajisu E" did not yield specific scientific literature for a compound of this name. Therefore, the following application notes and protocols are presented as a comprehensive guide for the in vitro bioactivity screening of a hypothetical novel natural product, hereafter referred to as "Compound Y". These protocols are based on standard methodologies frequently employed in the evaluation of anti-cancer and anti-inflammatory properties of natural compounds.

I. Anti-Cancer Bioactivity of Compound Y

Application Note 1: Evaluation of Cytotoxicity

To determine the potential of Compound Y to inhibit cancer cell growth, a cytotoxicity assay is a fundamental first step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Table 1: Example Data Presentation for Cytotoxicity Assay

Cancer Cell LineCompound Y IC50 (µM)Doxorubicin (B1662922) IC50 (µM) (Positive Control)
A549 (Lung)25.81.2
MCF-7 (Breast)15.30.9
HeLa (Cervical)32.11.5
HT-29 (Colon)19.71.1

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol 1: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of Compound Y in culture medium. Add 100 µL of each concentration to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

Application Note 2: Assessment of Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism through which many anti-cancer agents exert their effects. Flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining can quantify the extent of apoptosis induced by Compound Y.

Table 2: Example Data Presentation for Apoptosis Assay

TreatmentPercentage of Apoptotic Cells (Annexin V+/PI-)Percentage of Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (Untreated)3.2%1.5%
Compound Y (IC50)28.5%5.7%
Doxorubicin (IC50)35.1%7.2%
Experimental Protocol 2: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with Compound Y at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

II. Anti-Inflammatory Bioactivity of Compound Y

Application Note 3: Inhibition of Nitric Oxide Production

Excessive production of nitric oxide (NO) is a hallmark of inflammation. The Griess assay can be used to measure the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Table 3: Example Data Presentation for Nitric Oxide Inhibition Assay

TreatmentNO Production (% of LPS Control)
Control (Untreated)5.2%
LPS (1 µg/mL)100%
Compound Y (10 µM) + LPS45.8%
Compound Y (25 µM) + LPS22.1%
Dexamethasone (10 µM) + LPS (Positive Control)15.6%
Experimental Protocol 3: Griess Assay for Nitric Oxide Production
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of Compound Y for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

Application Note 4: Modulation of Pro-Inflammatory Cytokine Production

Pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β play a crucial role in the inflammatory response. Enzyme-linked immunosorbent assay (ELISA) is a sensitive method to quantify the levels of these cytokines in the supernatant of LPS-stimulated macrophages treated with Compound Y.

Table 4: Example Data Presentation for Pro-Inflammatory Cytokine Inhibition

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control (Untreated)50.325.1
LPS (1 µg/mL)2548.21890.7
Compound Y (25 µM) + LPS1123.5854.3
Dexamethasone (10 µM) + LPS450.1312.9
Experimental Protocol 4: ELISA for Pro-Inflammatory Cytokines
  • Cell Culture and Treatment: Follow steps 1-3 of the Griess Assay protocol.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Data Analysis: Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

III. Visualization of Workflows and Signaling Pathways

G Experimental Workflow for Bioactivity Screening cluster_0 Initial Screening cluster_1 Anti-Cancer Mechanism cluster_2 Anti-Inflammatory Mechanism A Compound Y B Cytotoxicity Assay (MTT) A->B G NO Production Assay (Griess) A->G H Cytokine Measurement (ELISA) A->H I Western Blot (NF-κB Pathway) A->I C Determine IC50 B->C D Apoptosis Assay (Annexin V/PI) C->D E Cell Cycle Analysis C->E F Western Blot (Signaling Pathways) C->F

General workflow for in vitro bioactivity screening of a novel compound.

G Simplified PI3K/Akt Signaling Pathway A Growth Factor Receptor B PI3K A->B C Akt B->C D mTOR C->D E Cell Survival & Proliferation D->E F Compound Y F->C Inhibition

Potential inhibition of the PI3K/Akt pathway by Compound Y.

G Simplified NF-κB Signaling Pathway A LPS -> TLR4 B IKK A->B Phosphorylation & Degradation C IκBα B->C Phosphorylation & Degradation D NF-κB (p65/p50) C->D Release E Nucleus D->E F Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) E->F G Compound Y G->B Inhibition

Potential inhibition of the NF-κB pathway by Compound Y.

Unveiling the Anti-Cancer Potential of Yuexiandajisu E: A Detailed Guide to In Vitro Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of application notes and detailed protocols for investigating the anti-cancer properties of Yuexiandajisu E, a novel compound with purported therapeutic potential. The following sections outline the necessary cell culture techniques, cytotoxicity assays, and mechanistic studies to elucidate its mode of action.

Introduction to this compound

Preliminary research suggests that this compound may exhibit anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanism of action is hypothesized to involve the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt and MAPK/ERK pathways. The protocols detailed herein are designed to systematically evaluate these claims and provide a robust framework for preclinical assessment.

Cell Line Selection and Culture

The choice of cell lines is critical for obtaining relevant and translatable data. It is recommended to screen this compound against a panel of cancer cell lines representing different tumor types.

Recommended Cell Lines:

  • Human Gastric Adenocarcinoma (AGS): A commonly used cell line for studying gastric cancer.

  • Human Colorectal Adenocarcinoma (HT-29): A well-characterized cell line for colorectal cancer research.

  • Human Esophageal Squamous Cell Carcinoma (KYSE-30): Representative of esophageal cancers.

  • Human Lung Adenocarcinoma (A549): A standard model for lung cancer studies.

  • Human Breast Adenocarcinoma (MCF-7): An estrogen receptor-positive breast cancer cell line.

General Cell Culture Protocol:

  • Media Preparation: Prepare the appropriate growth medium for each cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cell Thawing and Seeding: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed growth medium and centrifuge at 1000 rpm for 5 minutes. Resuspend the cell pellet in fresh medium and seed into a T-75 flask.

  • Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Monitor cell growth daily and subculture when the confluency reaches 80-90%.

  • Subculturing: Aspirate the old medium, wash the cells with Phosphate-Buffered Saline (PBS), and add trypsin-EDTA to detach the cells. Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells for seeding into new flasks.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Adhere Overnight Incubation (Adhesion) Seed->Adhere Prepare_Drug Prepare Serial Dilutions of this compound Treat Treat Cells with Drug Prepare_Drug->Treat Incubate Incubate for 24, 48, 72h Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Add DMSO Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for assessing cell cytotoxicity using the MTT assay.

Apoptosis Analysis: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

Data Presentation: Expected Outcomes of Apoptosis Assay

Treatment Group% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control>95%<5%<2%
This compound (IC50)DecreasedIncreasedIncreased
Cell Cycle Analysis: Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution by flow cytometry.

Data Presentation: Expected Outcomes of Cell Cycle Analysis

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control~60-70%~15-20%~10-15%
This compound (IC50)Potential Increase/DecreasePotential Increase/DecreasePotential Increase/Decrease
Western Blot Analysis of Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can reveal the effect of this compound on signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against proteins of interest (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Hypothesized Signaling Pathway Modulation by this compound

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Yuexiandajisu_E This compound Receptor Receptor Yuexiandajisu_E->Receptor Apoptosis Apoptosis Yuexiandajisu_E->Apoptosis PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt pAkt p-Akt (Inactive) Akt->pAkt Proliferation Proliferation pAkt->Proliferation ERK ERK MAPK->ERK pERK p-ERK (Inactive) ERK->pERK pERK->Proliferation

Application Notes and Protocols: Yuexiandajisu E Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Yuexiandajisu E is a natural compound that has garnered interest within the scientific community for its potential therapeutic applications. Understanding the precise mechanism by which this compound exerts its effects is crucial for its development as a potential therapeutic agent. These application notes provide an overview of the experimental approaches and protocols used to elucidate the mechanism of action of this compound, with a focus on its anti-cancer properties. The information is intended for researchers, scientists, and professionals involved in drug development.

While specific data on this compound is not available in the provided search results, this document outlines the general methodologies and signaling pathways commonly investigated for natural compounds with purported anti-cancer activity. The protocols and diagrams presented here are based on established techniques in cancer biology and pharmacology research.

I. Key Signaling Pathways in Cancer and Potential Targets of this compound

Several signaling pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival.[1] Natural compounds often exert their anti-cancer effects by modulating these pathways.[2][3] Based on studies of other natural products, potential signaling pathways that could be affected by this compound include:

  • PI3K/Akt Signaling Pathway: This pathway is a critical regulator of cell survival, growth, and proliferation.[4] Its hyperactivation is a common feature in many cancers.

  • MAPK/ERK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK pathway, play a central role in transmitting signals from the cell surface to the nucleus to control a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[4]

  • Apoptosis Pathways (Intrinsic and Extrinsic): Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Many anti-cancer agents work by inducing apoptosis in tumor cells.

Below is a generalized diagram illustrating the potential interplay of these pathways in cancer and how a compound like this compound might intervene.

Potential Signaling Pathways Modulated by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Yuexiandajisu_E This compound Yuexiandajisu_E->Akt Inhibits? Yuexiandajisu_E->ERK Inhibits? Yuexiandajisu_E->Bax Activates?

Caption: Hypothetical signaling pathways affected by this compound in cancer cells.

II. Experimental Protocols

The following are detailed protocols for key experiments to investigate the mechanism of action of this compound.

A. Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the dose-dependent effect of this compound on cancer cell lines.

1. MTT Assay Protocol

  • Principle: Measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and a vehicle control.

    • Incubate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control.

2. LDH Cytotoxicity Assay Protocol

  • Principle: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.

  • Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • Collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.

    • Measure the absorbance at the recommended wavelength.

    • Calculate cytotoxicity as a percentage relative to a positive control (e.g., cells treated with a lysis buffer).

B. Apoptosis Assays

These experiments determine if this compound induces programmed cell death.

1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify dead cells.

  • Protocol:

    • Seed cells in a 6-well plate and treat with this compound at the determined IC50 concentration for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

Apoptosis Assay Workflow start Seed and Treat Cells with this compound harvest Harvest and Wash Cells start->harvest stain Stain with Annexin V-FITC and PI harvest->stain analyze Analyze by Flow Cytometry stain->analyze results Quantify Apoptotic Cell Population analyze->results

References

Application Notes & Protocols: A Template for Animal Model Research of Novel Compounds (e.g., Yuexiandajisu E)

Author: BenchChem Technical Support Team. Date: December 2025

To the researchers, scientists, and drug development professionals,

This document is intended to provide a framework for the development of application notes and protocols for animal models in the research of novel therapeutic compounds. However, initial searches for "Yuexiandajisu E" did not yield specific scientific data regarding its pharmacological properties, mechanism of action, or established animal models for its study.

Therefore, the following sections are presented as a detailed template. Once specific data for this compound becomes available, researchers can substitute the placeholder information within this structure to create comprehensive and targeted experimental plans.

Introduction

[Placeholder for Introduction: This section will be populated with information regarding the therapeutic potential of this compound. It should cover its hypothesized mechanism of action and the rationale for investigating it in specific disease models. For instance, if this compound is predicted to have anti-inflammatory properties, this section would detail the unmet needs in treating inflammatory diseases and how this compound could address them.]

Selection of Animal Models

The appropriate selection of an animal model is critical for elucidating the therapeutic efficacy and mechanism of action of a new chemical entity. The choice of model will depend on the specific disease indication for which this compound is being investigated.

Table 1: Potential Animal Models for Selected Therapeutic Areas

Therapeutic AreaCommonly Used Animal ModelsKey Pathological Features Modeled
Rheumatoid Arthritis Collagen-Induced Arthritis (CIA) in mice or ratsSynovial inflammation, cartilage and bone erosion, pannus formation
Adjuvant-Induced Arthritis (AIA) in ratsPolyarthritis, immune cell infiltration, systemic inflammation
Inflammatory Bowel Disease Dextran Sodium Sulfate (DSS)-induced colitis in miceColonic inflammation, epithelial barrier dysfunction, weight loss
Trinitrobenzene Sulfonic Acid (TNBS)-induced colitis in miceTh1-mediated inflammation, transmural inflammation
Neurodegenerative Diseases Amyloid-beta (Aβ) infusion or transgenic models (e.g., APP/PS1) for Alzheimer's DiseaseAβ plaque deposition, neuroinflammation, cognitive deficits
MPTP-induced Parkinson's Disease model in miceDopaminergic neuron loss, motor dysfunction
Oncology Xenograft models (subcutaneous or orthotopic) in immunocompromised miceTumor growth, angiogenesis, metastasis
Syngeneic models in immunocompetent miceTumor-immune system interactions, response to immunotherapies

Experimental Protocols

The following are generalized protocols that must be adapted with specific parameters (e.g., compound dosage, administration route, and timing) once preliminary pharmacokinetic and pharmacodynamic data for this compound are available.

A typical workflow for assessing the in vivo efficacy of a novel compound is outlined below.

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Phase acclimatization Animal Acclimatization baseline Baseline Measurements acclimatization->baseline randomization Randomization into Groups baseline->randomization induction Disease Induction randomization->induction treatment This compound Administration induction->treatment monitoring Regular Monitoring treatment->monitoring endpoint Endpoint Measurements monitoring->endpoint collection Tissue/Blood Collection endpoint->collection analysis Histopathological & Biomarker Analysis collection->analysis G cluster_cytoplasm Cytoplasm tnfa TNF-α receptor Receptor Complex tnfa->receptor il1b IL-1β il1b->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation gene Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) G cluster_nucleus Nucleus growth_factor Growth Factors / Stress receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus Translocation transcription_factors Transcription Factors (e.g., AP-1, c-Myc)

Application Notes and Protocols for the Synthesis of Lathyrane Diterpenoid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of derivatives of lathyrane diterpenoids, a class of natural products with potential therapeutic applications. While specific synthetic details for Yuexiandajisu E are not extensively available in the public domain, this guide utilizes protocols for the closely related and well-studied lathyrane diterpenoid, Euphorbia Factor L1 (EFL1), as a representative model. EFL1 is a tri-ester of 6,17-epoxylathyrol and has been the subject of derivatization to explore its biological activities, particularly as a modulator of P-glycoprotein (P-gp) involved in multidrug resistance.[1][2]

The protocols outlined below describe both chemical and microbial transformation methods to generate derivatives with modified ester functionalities. Additionally, quantitative data on the biological activity of these derivatives are presented to facilitate structure-activity relationship (SAR) studies.

Data Presentation: P-glycoprotein Inhibitory Activity of Euphorbia Factor L1 and its Derivatives

The following table summarizes the P-glycoprotein (P-gp) inhibitory activity of EFL1 and its synthesized derivatives. The IC50 values represent the concentration of the compound required to inhibit 50% of P-gp activity, as determined by a zebrafish model.[1][2]

CompoundDerivative TypeIC50 (µM) for P-gp Inhibition
1 (EFL1)Parent Compound (Tri-ester)34.97[1]
2 De-acetylated derivative> 50
3 De-acetylated and de-benzoylated derivative> 50
4 Methoxy derivative> 50
5 De-benzoylated derivative> 50
6 De-acetylated derivative> 50
7 De-benzoylated derivative> 50
8 Biotransformed (de-acetylated)> 50
9 Biotransformed (Tri-ester)15.50

Experimental Protocols

This protocol describes the selective de-acylation of EFL1 to generate derivatives with modified ester groups. Base-catalyzed hydrolysis (saponification) is a common method for cleaving ester bonds.

Objective: To synthesize de-acylated derivatives of Euphorbia Factor L1.

Materials:

  • Euphorbia Factor L1 (starting material)

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • Dissolve Euphorbia Factor L1 in a mixture of CH2Cl2 and MeOH.

  • Add a solution of KOH or NaOH in MeOH to the reaction mixture.

  • Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).

  • Extract the products with an organic solvent such as ethyl acetate (B1210297).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the resulting derivatives using silica gel column chromatography with a suitable solvent gradient (e.g., petroleum ether/ethyl acetate).

Note: The specific products obtained can vary depending on the reaction conditions (e.g., choice of base, reaction time, and temperature). For example, different hydrolysed products of EFL1 were obtained using KOH versus NaOH.

This protocol utilizes microorganisms to catalyze specific chemical modifications on the EFL1 scaffold, offering a green chemistry approach to generating novel derivatives.

Objective: To synthesize derivatives of Euphorbia Factor L1 through microbial transformation.

Materials:

  • Euphorbia Factor L1 (substrate)

  • Selected microorganism culture (e.g., Mucor polymorphosporus or Cunninghamella elegans)

  • Culture medium (e.g., potato dextrose broth)

  • Ethyl acetate for extraction

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • Prepare a fresh culture of the selected microorganism in the appropriate liquid medium.

  • Incubate the culture under suitable conditions (e.g., 28°C, 180 rpm) for a specified period (e.g., 48 hours).

  • Prepare a solution of Euphorbia Factor L1 in a suitable solvent (e.g., acetone).

  • Add the substrate solution to the microbial culture.

  • Continue the incubation and monitor the transformation process by analyzing aliquots of the culture extract by TLC or HPLC.

  • After the desired transformation is achieved, terminate the reaction and extract the entire culture broth with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the biotransformed products using silica gel column chromatography with an appropriate solvent system.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action for lathyrane diterpenoid derivatives and the experimental workflows for their synthesis.

P_Glycoprotein_Inhibition cluster_cell Cancer Cell P_gp P-glycoprotein (P-gp) (Efflux Pump) P_gp->Chemotherapy_Drug_out Efflux Chemotherapy_Drug_in Chemotherapeutic Drug Chemotherapy_Drug_in->P_gp Binding Cell_Death Apoptosis/ Cell Death Chemotherapy_Drug_in->Cell_Death Therapeutic Effect Lathyrane_Derivative Lathyrane Diterpenoid Derivative Lathyrane_Derivative->P_gp Inhibition

Caption: Inhibition of P-glycoprotein by lathyrane diterpenoid derivatives.

Chemical_Synthesis_Workflow Start Euphorbia Factor L1 Reaction Base-Catalyzed Hydrolysis (e.g., KOH in MeOH/CH2Cl2) Start->Reaction Purification Purification (Silica Gel Chromatography) Reaction->Purification Product De-acylated Derivatives Purification->Product

Caption: Workflow for chemical synthesis of EFL1 derivatives.

Biotransformation_Workflow Start Euphorbia Factor L1 Incubation Incubation with Microorganism (e.g., M. polymorphosporus) Start->Incubation Extraction Extraction with Ethyl Acetate Incubation->Extraction Purification Purification (Silica Gel Chromatography) Extraction->Purification Product Biotransformed Derivatives Purification->Product

Caption: Workflow for biotransformation of EFL1.

References

Application Notes and Protocols for Utilizing Yuexiandajisu E in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Yuexiandajisu E, a diterpenoid compound isolated from Euphorbia ebracteolata, in cytotoxicity assays. While publicly available data on this compound is limited, the information presented herein is based on the cytotoxic activity of closely related compounds from the same plant species and established protocols for assessing the cytotoxic potential of novel natural products.

Introduction

This compound is a member of the diterpenoid family of natural products, a class of compounds known for their diverse and potent biological activities, including anticancer effects. Diterpenoids isolated from the Euphorbia genus have been shown to exert cytotoxic effects against various cancer cell lines, often through the induction of apoptosis (programmed cell death) and interference with cell cycle progression. These notes provide protocols to assess the cytotoxic efficacy of this compound and to investigate its potential mechanism of action.

Data Presentation

Table 1: Cytotoxic Activity of Yuexiandajisu D against various tumor cell lines. [1]

CompoundCell LineIC50 (µM)
Yuexiandajisu DANA-1 (Murine macrophage)0.288
Yuexiandajisu DB16 (Murine melanoma)Not specified as highly active
Yuexiandajisu DJurkat (Human T-cell leukemia)Not specified as highly active

Proposed Mechanism of Action

Based on the known mechanisms of other cytotoxic diterpenoids from the Euphorbia genus, it is hypothesized that this compound induces cytotoxicity in cancer cells primarily through the intrinsic pathway of apoptosis. This pathway involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction, caspase activation, and ultimately, cell death.

Yuexiandajisu_E This compound Cellular_Stress Cellular Stress Yuexiandajisu_E->Cellular_Stress Bcl2_Family Bcl-2 Family Modulation (Bax↑, Bcl-2↓) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Increased Permeability Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

The following protocols provide a framework for assessing the cytotoxicity of this compound and elucidating its mechanism of action.

Protocol 1: MTT Cell Viability Assay

This protocol is used to determine the concentration of this compound that inhibits the metabolic activity of cancer cells, providing an IC50 value.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (Promega or similar)

  • White-walled 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at concentrations around the predetermined IC50 value as described in Protocol 1. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: After the desired treatment period, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity.

Protocol 3: Western Blot Analysis of Bcl-2 Family Proteins

This protocol is used to assess the expression levels of key pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Experimental Workflow Visualization

Caption: Experimental workflow for cytotoxicity assessment and mechanism of action studies.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yuexiandajisu E Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Yuexiandajisu E and what are the common methods for its extraction?

This compound is a hypothetical bioactive compound for the purpose of this guide. The most common and effective methods for extracting such natural products from plant materials include solvent extraction (maceration, Soxhlet), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[1][2] The choice of method depends on the physicochemical properties of this compound, the plant matrix, desired purity, and available equipment.[3]

Q2: What are the typical yields I can expect for this compound?

The yield of a specific phytochemical like this compound is highly variable and depends on factors such as the plant species, the part of the plant used (leaves, roots, etc.), geographical origin, harvesting time, and the extraction method employed.[3][4] Yields can range from less than 1% to over 10% of the dry weight of the plant material.

Q3: What are the key factors influencing the extraction yield of this compound?

Several factors can significantly impact the extraction yield:

  • Solvent Choice: The polarity of the solvent should match that of this compound to ensure maximum solubility.

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to the degradation of thermolabile compounds.

  • Extraction Time: Sufficient extraction time is necessary to ensure complete recovery, but prolonged times can risk compound degradation.

  • Particle Size: A smaller particle size of the plant material increases the surface area for solvent contact, improving extraction efficiency.

  • Solid-to-Liquid Ratio: A higher solvent volume can enhance extraction but needs to be optimized to minimize solvent waste.

Q4: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) is a common and effective analytical technique for identifying and quantifying specific non-volatile compounds in a plant extract. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used.

Troubleshooting Guide: Low this compound Yield

Low yield is a frequent challenge in natural product extraction. This guide provides a systematic approach to identifying and resolving potential causes.

Question Possible Cause Recommended Solution
Problem 1: The overall yield of the crude extract is low.
Is the starting plant material of good quality?Incorrect plant species, improper harvesting time, or poor storage conditions leading to degradation of the target compound.Verify the botanical identity of the plant material. Harvest at the optimal time for the highest concentration of this compound. Ensure the material is properly dried and stored in a cool, dark, and dry place.
Is the plant material properly prepared for extraction?Inadequate grinding, resulting in poor solvent penetration.Grind the dried plant material to a fine, uniform powder to increase the surface area available for extraction.
Is the extraction solvent appropriate?The polarity of the solvent may not be suitable for this compound.Use a solvent with a polarity that matches the target compound. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol (B145695), methanol, water) or mixtures thereof.
Are the extraction parameters optimized?Suboptimal temperature, time, or solvent-to-solid ratio.Optimize these parameters. For maceration, ensure sufficient time. For heat-assisted methods, use an appropriate temperature while being mindful of potential degradation. Increase the solvent-to-solid ratio to ensure complete wetting of the plant material.
Problem 2: The crude extract is obtained in good quantity, but the final yield of pure this compound is low.
Is the purification method causing a loss of product?Inefficient separation from other components in the crude extract.For purification, column chromatography is often employed. Use an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system. Monitor fractions using thin-layer chromatography (TLC) or HPLC to avoid loss of the target compound.
Is this compound degrading during the process?Exposure to high temperatures, extreme pH, or light can cause degradation.Use low-temperature extraction methods if the compound is heat-sensitive. Maintain a neutral or slightly acidic pH during extraction. Store extracts in dark containers to prevent photodegradation.
Are there issues with co-elution during chromatography?Similar polarities of this compound and impurities.Fine-tune the solvent gradient during column chromatography. Consider using preparative HPLC for higher resolution purification.

Experimental Protocols

Protocol 1: Solvent Extraction (Maceration)
  • Preparation of Plant Material: Weigh approximately 50 g of dried and finely powdered plant material.

  • Extraction: Place the powdered material in a flask. Add a suitable solvent (e.g., 500 mL of 80% ethanol) to achieve a 1:10 solid-to-solvent ratio. Stopper the flask and let it stand at room temperature for 48-72 hours with occasional shaking.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to separate the plant debris.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Purification (Optional): The crude extract can be further purified by column chromatography.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Weigh 10 g of dried and powdered plant material.

  • Extraction: Place the powder in a 500 mL flask and add 300 mL of 70% ethanol (1:30 solid-to-liquid ratio). Place the flask in an ultrasonic bath. Set the temperature to 60°C and the ultrasonic power to 250 W. Extract for 45 minutes.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

Data Presentation: Effect of Extraction Parameters on Yield

The following tables summarize hypothetical quantitative data on how different extraction parameters can influence the yield of a target compound like this compound.

Table 1: Effect of Solvent Polarity on Extraction Yield

SolventPolarity IndexHypothetical Yield (%)
n-Hexane0.11.2
Ethyl Acetate4.45.8
Acetone5.16.5
Ethanol5.28.2
Methanol6.67.5
Water10.23.1

Table 2: Effect of Extraction Temperature and Time (Solvent: 80% Ethanol)

Temperature (°C)Time (hours)Hypothetical Yield (%)
25246.5
25487.8
25728.1
5017.2
5028.5
5048.3 (slight degradation)

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction grinding->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Chromatography) crude_extract->purification pure_compound Pure this compound purification->pure_compound analysis Analysis (HPLC, etc.) pure_compound->analysis

Caption: General experimental workflow for the extraction and purification of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield of this compound check_crude Is crude extract yield low? start->check_crude check_plant Check Plant Material Quality & Preparation check_crude->check_plant Yes check_purity Is final pure yield low? check_crude->check_purity No check_extraction Check Extraction Parameters check_plant->check_extraction optimize_plant Optimize Drying, Grinding check_plant->optimize_plant optimize_extraction Optimize Solvent, Temp, Time check_extraction->optimize_extraction check_purification Check Purification Method check_purity->check_purification check_degradation Check for Degradation check_purity->check_degradation optimize_purification Optimize Chromatography check_purification->optimize_purification prevent_degradation Use Milder Conditions check_degradation->prevent_degradation

Caption: Troubleshooting workflow for low extraction yield of this compound.

References

Technical Support Center: Yuexiandajisu E Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Yuexiandajisu E. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the isolation and purification of this natural product.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the purification of this compound?

The purification of natural products like this compound from complex biological sources often presents several challenges.[1][2] These include:

  • Low Concentration: The target compound may be present in very low concentrations within the crude extract, making isolation difficult.[3]

  • Complex Mixtures: Crude extracts contain a multitude of structurally similar compounds, which can co-elute with this compound, complicating separation.[1][3]

  • Compound Instability: this compound may be sensitive to factors such as heat, light, pH, or certain solvents, leading to degradation during the purification process.

  • Loss of Biological Activity: Improper handling or harsh purification conditions can lead to a loss of the compound's biological activity.

  • Previously Known Compounds: There is always a possibility of re-isolating a known compound, making early-stage identification (dereplication) important.

Q2: I'm observing a loss of this compound during purification. What are the potential causes?

Loss of the target compound can occur at various stages. Potential causes include:

  • Degradation: this compound may be degrading due to exposure to harsh conditions like high temperatures, extreme pH, or reactive solvents. It's crucial to understand the stability profile of your compound.

  • Irreversible Adsorption: The compound might be irreversibly binding to the stationary phase (e.g., silica (B1680970) gel) during chromatography.

  • Artifact Formation: The solvents used in purification can sometimes react with the natural products, leading to the formation of new, unintended compounds (artifacts).

  • Suboptimal Fraction Collection: Fractions might be collected too broadly, leading to the dilution of the target compound, or the peak of interest may be missed if detection parameters are not optimal.

Q3: My purified this compound fails to crystallize. What could be the reason?

Several factors can inhibit crystallization. Common reasons include:

  • Presence of Impurities: Even small amounts of impurities can significantly hinder crystal formation.

  • Supersaturation Issues: The solution may not be sufficiently saturated for nucleation to occur.

  • Incorrect Solvent Choice: The solvent system is critical for crystallization. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

  • Temperature: The cooling rate can impact crystal growth. Rapid cooling often leads to smaller or no crystals.

  • Amorphous Solid Formation: Some compounds are prone to forming amorphous solids or oils instead of crystalline structures.

Troubleshooting Guides

Guide 1: Preparative HPLC Issues

High-Performance Liquid Chromatography (HPLC) is a primary technique for the final purification of this compound. Below are common issues and their solutions.

Problem Potential Cause Solution
High Backpressure Blockage in the system (e.g., column frit, tubing). Precipitated buffer in the mobile phase.1. Reverse flush the column with a strong, compatible solvent. 2. Filter all mobile phases and samples before use. 3. Ensure buffer components are fully dissolved in the mobile phase.
Peak Splitting or Tailing Column overload or contamination. Incompatibility between the sample solvent and the mobile phase. Column void or degradation.1. Reduce the injection volume or sample concentration. 2. Dissolve the sample in the initial mobile phase if possible. 3. Replace the column if it's old or has been subjected to harsh conditions.
Baseline Noise or Drift Air bubbles in the system. Contaminated detector flow cell. Improperly mixed or poor quality mobile phase.1. Degas the mobile phase thoroughly. 2. Flush the flow cell with a strong solvent like isopropanol. 3. Use HPLC-grade solvents and freshly prepared buffers.
Low Recovery of this compound The compound is unstable under the HPLC conditions (pH, solvent). The compound is adsorbing to the column.1. Modify the mobile phase pH to improve stability. 2. Consider a different stationary phase or an alternative purification technique.
Guide 2: Column Chromatography Issues

Column chromatography is often used for initial fractionation of the crude extract.

Problem Potential Cause Solution
Poor Separation (Overlapping Bands) Improper solvent system (mobile phase). Column was not packed uniformly.1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. 2. Ensure the column is packed carefully to avoid air bubbles and channels.
Cracked or Channeled Column Bed The column ran dry. The adsorbent was not properly settled.1. Always keep the solvent level above the top of the stationary phase. 2. Allow the adsorbent slurry to settle completely before loading the sample.
Compound Elutes Too Quickly or Not at All Mobile phase polarity is too high or too low.1. Adjust the polarity of the mobile phase. Start with a non-polar solvent and gradually increase the polarity (gradient elution).

Experimental Protocols

Protocol 1: General Column Chromatography for Initial Fractionation
  • Preparation of the Column:

    • Select a glass column of an appropriate size based on the amount of extract.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica to pack uniformly without air bubbles. Gently tap the column to facilitate even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance when adding the sample and solvent.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase or a weak solvent.

    • Alternatively, for dry loading, adsorb the extract onto a small amount of silica gel, dry it to a fine powder, and carefully add it to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the solvent polarity by introducing a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.

    • Collect fractions of a consistent volume.

  • Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain this compound.

    • Combine the fractions that show a pure spot corresponding to the target compound.

Protocol 2: Preparative HPLC for Final Purification
  • Method Development (Analytical Scale):

    • Develop an analytical HPLC method to achieve good separation of this compound from impurities.

    • Optimize the mobile phase composition (solvents, buffers, pH), column type (e.g., C18), and gradient profile.

  • Scaling Up to Preparative Scale:

    • Use a preparative HPLC column with the same stationary phase as the analytical column but with a larger diameter and particle size.

    • Adjust the flow rate based on the column dimensions.

    • Increase the sample load, ensuring that the resolution of the target peak is maintained.

  • Sample Preparation and Injection:

    • Dissolve the semi-purified fraction from column chromatography in the mobile phase.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

    • Inject the sample onto the preparative HPLC system.

  • Fraction Collection and Analysis:

    • Collect the fraction corresponding to the this compound peak using a fraction collector.

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Pool the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude_Extract Crude Extract of Source Material Initial_Fractionation Initial Fractionation (e.g., Column Chromatography) Crude_Extract->Initial_Fractionation Semi_Purified_Fractions Semi-Purified Fractions Initial_Fractionation->Semi_Purified_Fractions Purity_Analysis_1 Purity Analysis (TLC/HPLC) Semi_Purified_Fractions->Purity_Analysis_1 Final_Purification Final Purification (Preparative HPLC) Purity_Analysis_1->Final_Purification Select active/purest fractions Pure_Compound Pure this compound Final_Purification->Pure_Compound Characterization Structural Characterization (NMR, MS) Pure_Compound->Characterization Crystallization Crystallization Pure_Compound->Crystallization Crystals This compound Crystals Crystallization->Crystals

Caption: General workflow for the purification of this compound.

HPLC_Troubleshooting Start HPLC Problem Observed Pressure Pressure Issue? Start->Pressure Peak_Shape Poor Peak Shape? Start->Peak_Shape Baseline Baseline Issue? Start->Baseline High_Pressure High Pressure Pressure->High_Pressure Peak_Splitting Peak Splitting/Tailing Peak_Shape->Peak_Splitting Baseline_Noise Baseline Noise/Drift Baseline->Baseline_Noise Check_Blockage Check for Blockages (frit, tubing) High_Pressure->Check_Blockage Yes Check_Buffer Check Buffer Precipitation High_Pressure->Check_Buffer Yes Reduce_Load Reduce Sample Load Peak_Splitting->Reduce_Load Yes Check_Solvent Check Sample Solvent Peak_Splitting->Check_Solvent Yes Check_Column Inspect Column Peak_Splitting->Check_Column Yes Degas_Mobile_Phase Degas Mobile Phase Baseline_Noise->Degas_Mobile_Phase Yes Clean_Cell Clean Flow Cell Baseline_Noise->Clean_Cell Yes Fresh_Mobile_Phase Prepare Fresh Mobile Phase Baseline_Noise->Fresh_Mobile_Phase Yes

Caption: Decision tree for troubleshooting common HPLC issues.

References

overcoming solubility issues with Yuexiandajisu E

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential challenges during experimentation with Yuexiandajisu E, with a focus on addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving this compound in aqueous solutions for my in vitro assays. What are the recommended solvents?

A1: Like many natural products, this compound is expected to have low aqueous solubility.[1][2] For initial stock solutions, it is recommended to use organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol. For cell-based assays, it is crucial to keep the final concentration of the organic solvent in the culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q2: What strategies can I employ to improve the solubility of this compound for my experiments?

A2: Several techniques can be used to enhance the solubility of poorly soluble compounds like this compound.[1][3][4] These methods can be broadly categorized as physical and chemical modifications. Common approaches include:

  • Co-solvency: Using a mixture of a water-miscible organic solvent and water can increase solubility.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the solution can significantly alter its solubility.

  • Use of Surfactants: Non-ionic surfactants can be used to create micelles that encapsulate the compound, increasing its apparent solubility.

  • Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.

  • Solid Dispersion: This involves dispersing the compound in an inert carrier matrix at the solid-state.

Q3: Are there any known signaling pathways affected by this compound?

A3: Currently, there is limited specific information in the public domain detailing the signaling pathways modulated by this compound. A general approach to identifying potential pathways is to perform high-throughput screening or transcriptomic analysis (e.g., RNA-seq) after successfully developing a soluble formulation for cellular treatment.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Initial Solubility Screening

The first step is to determine the approximate solubility in various solvents. This data will inform the selection of an appropriate solvent system for your experiments.

Data Presentation: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°C (Hypothetical Data)Notes
Water< 0.01Practically insoluble
Phosphate-Buffered Saline (PBS) pH 7.4< 0.01Insoluble in physiological buffer
Dimethyl Sulfoxide (DMSO)> 50High solubility, suitable for stock solutions
Ethanol (95%)~10Good solubility
Methanol~5Moderate solubility
Propylene Glycol~2Can be used as a co-solvent
PEG 400~15Good solubility, can be used in formulations

Experimental Protocols: Solubility Determination

Objective: To determine the approximate solubility of this compound in various solvents.

Materials:

  • This compound powder

  • Selected solvents (e.g., Water, PBS, DMSO, Ethanol)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC

Methodology:

  • Add an excess amount of this compound to a known volume of the solvent in a vial.

  • Cap the vial and vortex vigorously for 2 minutes.

  • Incubate the suspension at a constant temperature (e.g., 25°C) for 24 hours with constant shaking to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate solvent.

  • Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

  • Calculate the solubility in mg/mL.

Workflow for Enhancing Aqueous Solubility

If the solubility in aqueous buffers is insufficient for your experiments, the following workflow can be implemented.

Mandatory Visualization: Experimental Workflow for Solubility Enhancement

G cluster_0 Problem Definition cluster_1 Strategy Selection cluster_2 Execution & Analysis cluster_3 Outcome A Poor Aqueous Solubility of this compound B Co-Solvent Approach A->B C pH Adjustment A->C D Complexation (Cyclodextrin) A->D E Prepare Formulations B->E Select biocompatible co-solvents C->E Test pH range 3-10 D->E Screen different cyclodextrins F Determine Solubility E->F G Assess Stability F->G H Optimized Soluble Formulation for In Vitro/In Vivo Studies G->H

Caption: Workflow for selecting and optimizing a solubility enhancement strategy.

Experimental Protocols: Co-Solvent System Development

Objective: To improve the aqueous solubility of this compound using a co-solvent system.

Materials:

  • This compound

  • DMSO

  • PEG 400

  • Ethanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

Methodology:

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 50 mg/mL in DMSO).

  • Create a series of co-solvent systems by mixing the organic solvent with an aqueous buffer (e.g., PBS) at different ratios (e.g., 1:1, 1:5, 1:10 v/v of organic solvent to buffer).

  • Add the this compound stock solution to the co-solvent systems to achieve the desired final concentration.

  • Visually inspect for any precipitation immediately and after a set period (e.g., 2 hours).

  • Quantify the concentration of the dissolved this compound using HPLC to confirm solubility and stability in the prepared formulation.

Investigating Mechanism of Action

Once a soluble formulation is achieved, the next step is often to investigate the compound's biological mechanism.

Mandatory Visualization: General Workflow for Investigating a Novel Compound's Mechanism of Action

G A Soluble this compound Formulation B Cell-Based Phenotypic Screening (e.g., Viability, Proliferation) A->B C High-Throughput 'Omics' Analysis (Transcriptomics, Proteomics) B->C Identify active concentration D Bioinformatics Analysis (Pathway Enrichment) C->D E Hypothesis Generation: Potential Target Pathway D->E F Target Validation Experiments (e.g., Western Blot, qPCR, Knockdown) E->F G Confirmation of Mechanism of Action F->G

Caption: A generalized workflow for elucidating the mechanism of action of a novel compound.

References

Technical Support Center: Stabilizing Yuexiandajisu E for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the most common factors that affect the stability of a compound in vitro?

A1: The primary factors influencing compound stability in an experimental setting are:

  • Solvent/Buffer Composition: The choice of solvent for initial stock solutions and the buffer used for dilutions can significantly impact solubility and stability.

  • pH: Many compounds are sensitive to pH and can degrade or precipitate at non-optimal levels.

  • Temperature: Both storage temperature and the temperature at which experiments are conducted can affect compound stability. Some compounds are heat-labile.

  • Light Exposure: Photosensitive compounds can degrade when exposed to light.

  • Oxidation: Compounds may be susceptible to oxidation, which can be accelerated by certain buffer components or exposure to air.

  • Enzymatic Degradation: If working with cell lysates or serum-containing media, enzymes can metabolize the compound.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to compound degradation or precipitation.

Q2: How do I choose the right solvent for my stock solution of Yuexiandajisu E?

A2: Start with a small amount of this compound and test its solubility in common, cell-culture compatible solvents. It is crucial to use a solvent that fully dissolves the compound and is tolerated by the experimental system at the final concentration.

Solvent Selection Decision Tree

A Start: Test Solubility of this compound B Is it soluble in DMSO? A->B C Is it soluble in Ethanol? B->C No G Prepare concentrated stock in organic solvent. Use at low final concentration in aqueous buffer. B->G Yes D Is it soluble in Methanol? C->D No C->G Yes E Consider other organic solvents (e.g., DMF, Acetone) D->E No D->G Yes F Is it soluble in aqueous buffer? E->F No E->G Yes H Prepare stock solution directly in aqueous buffer. F->H Yes I Re-evaluate compound purity and structure. Consider derivatization. F->I No

Caption: Decision tree for selecting an appropriate solvent.

Q3: What is the best way to store stock solutions of this compound?

A3: Once a suitable solvent is identified, prepare a concentrated stock solution. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. For storage conditions, refer to the hypothetical data in the table below. It is recommended to perform a stability study to determine the optimal storage conditions for this compound.

Troubleshooting Guide

Problem 1: I am seeing inconsistent results between experiments.

  • Potential Cause: Degradation of this compound in stock solution or during the experiment.

  • Troubleshooting Steps:

    • Assess Stock Solution Stability:

      • Prepare a fresh stock solution of this compound.

      • Compare the activity of the fresh stock to an older stock solution.

      • If the older stock shows reduced activity, this suggests degradation.

    • Minimize Freeze-Thaw Cycles:

      • Aliquot stock solutions into single-use volumes.

    • Evaluate Experimental Conditions:

      • Consider if the compound is being exposed to harsh conditions (e.g., high temperature, extreme pH) for extended periods during the assay.

Problem 2: The activity of this compound decreases over the course of my multi-day experiment.

  • Potential Cause: Instability of this compound in the culture medium.

  • Troubleshooting Steps:

    • Perform a Time-Course Stability Study:

      • Add this compound to the cell culture medium (without cells) and incubate under the same conditions as your experiment.

      • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample and analyze the concentration of the remaining this compound using a suitable analytical method (e.g., HPLC, LC-MS).

    • Supplement the Compound:

      • If degradation is confirmed, consider replenishing the medium with fresh this compound at regular intervals during the experiment.

    • Investigate Medium Components:

      • Some components in serum or media supplements can contribute to compound degradation. Test stability in a simpler, serum-free medium if possible.

Troubleshooting Workflow for Compound Instability

A Inconsistent or Diminishing Activity Observed B Check Stock Solution Is it freshly prepared? A->B C Prepare Fresh Stock vs. Old Stock B->C No F Issue is not the stock solution. B->F Yes D Does fresh stock restore activity? C->D E Issue is likely stock degradation. Optimize storage (aliquot, -80°C, desiccate). D->E Yes D->F No G Assess Stability in Assay Buffer/Medium F->G H Incubate compound in medium over time. Measure remaining compound (e.g., via HPLC). G->H I Is the compound stable for the duration of the assay? H->I J Consider assay modifications: - Reduce incubation time - Replenish compound - Add antioxidants/stabilizers I->J No K Investigate other factors: - pH of buffer - Light exposure - Temperature sensitivity I->K Yes

Caption: A logical workflow for troubleshooting compound instability.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents and Temperatures

SolventStorage Temperature% Remaining after 1 Week% Remaining after 4 Weeks
DMSO4°C98%90%
DMSO-20°C99%97%
DMSO-80°C100%99%
Ethanol4°C95%85%
Ethanol-20°C98%92%
PBS, pH 7.44°C80%50%
PBS, pH 7.4-20°C85%60%

Table 2: Hypothetical Stability of this compound in Cell Culture Medium at 37°C

Time Point% Remaining (Serum-Free Medium)% Remaining (10% FBS Medium)
0 hours100%100%
4 hours95%88%
8 hours90%75%
24 hours70%40%
48 hours50%15%

Experimental Protocols

Protocol 1: Basic In Vitro Stability Assessment of this compound

  • Objective: To determine the stability of this compound in a specific experimental buffer or medium over time.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Experimental buffer or cell culture medium

    • Incubator set to the experimental temperature (e.g., 37°C)

    • Microcentrifuge tubes

    • Analytical instrument (e.g., HPLC-UV, LC-MS)

  • Methodology:

    • Prepare a working solution of this compound in the desired buffer/medium at the final experimental concentration.

    • Immediately take a sample and store it at -80°C. This will be your time zero (T=0) sample.

    • Incubate the remaining solution under standard experimental conditions (e.g., 37°C, 5% CO2).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots of the solution and immediately store them at -80°C to halt any further degradation.

    • Once all samples are collected, analyze them using a suitable analytical method to quantify the concentration of this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Signaling Pathway Considerations

An unstable compound can lead to a misinterpretation of its effects on cellular signaling pathways. If this compound is hypothesized to inhibit a specific kinase in a pathway, its degradation would result in a diminished or absent effect on downstream targets.

Hypothetical Signaling Pathway and Impact of Instability

cluster_0 Experimental Intervention A Growth Factor B Receptor A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Gene Expression E->F Y This compound (Unstable) Y->C Intended Inhibition

Caption: Impact of an unstable inhibitor on a signaling pathway.

Technical Support Center: Optimizing Dosage for Yuexiandajisu E in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Yuexiandajisu E, a member of the daphnane (B1241135) diterpenoid family, in cell culture experiments. The information provided is based on the known biological activities of daphnane diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

A1: this compound belongs to the daphnane diterpenoid class of natural compounds. While specific data for this compound is limited in publicly available literature, daphnane diterpenoids are known for their potent biological activities, including anti-cancer, anti-HIV, and neurotrophic effects.[1][2][3] They primarily exert their cytotoxic effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[4][5]

Q2: What is the general mechanism of action for daphnane diterpenoids like this compound?

A2: A primary mechanism of action for many daphnane diterpenoids is the activation of Protein Kinase C (PKC), a key enzyme in cellular signal transduction. By mimicking the natural ligand diacylglycerol (DAG), these compounds can persistently activate PKC, leading to downstream effects on cell growth, differentiation, and apoptosis. Additionally, some daphnane diterpenoids have been shown to modulate other critical signaling pathways, such as the PI3K/Akt/mTOR and STAT/Src pathways, which are often dysregulated in cancer.

Q3: What are the expected cytotoxic concentration ranges for daphnane diterpenoids?

A3: The cytotoxic concentrations of daphnane diterpenoids can vary significantly depending on the specific compound, the cell line used, and the duration of exposure. Reported IC50 values (the concentration that inhibits 50% of cell growth) for various daphnane diterpenoids in different cancer cell lines typically range from the nanomolar (nM) to the low micromolar (µM) range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q4: How should I prepare and store this compound for cell culture experiments?

A4: As with most diterpenoids, this compound is likely a hydrophobic compound. It should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C to maintain stability. For cell culture experiments, the stock solution should be diluted in the cell culture medium to the final desired concentrations. It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect on cells - Dosage too low: The concentration of this compound may be insufficient to elicit a biological response. - Incorrect compound handling: The compound may have degraded due to improper storage or handling. - Cell line resistance: The chosen cell line may be resistant to the effects of this particular daphnane diterpenoid.- Perform a dose-response experiment with a wider range of concentrations, including higher doses. - Ensure the compound is properly dissolved and stored. Prepare fresh dilutions for each experiment. - Test the compound on a different, potentially more sensitive, cell line. Review literature for cell lines known to be responsive to daphnane diterpenoids.
High levels of cell death, even at low concentrations - Dosage too high: The concentrations used may be excessively toxic to the cells. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. - Cell line hypersensitivity: The cell line may be particularly sensitive to this compound.- Perform a dose-response experiment with a lower range of concentrations. - Ensure the final solvent concentration is at a non-toxic level (e.g., ≤ 0.1% DMSO). Include a solvent control in your experiment. - Reduce the incubation time with the compound.
Inconsistent or variable results between experiments - Inconsistent cell seeding density: Variations in the initial number of cells can lead to different responses. - Variations in compound preparation: Inconsistent dilution of the stock solution can lead to different final concentrations. - Cell passage number: Cells at very high or low passage numbers can behave differently.- Ensure a consistent cell seeding density for all experiments. - Prepare fresh dilutions of this compound for each experiment from a well-mixed stock solution. - Use cells within a consistent and optimal passage number range.
Precipitation of the compound in the culture medium - Poor solubility: The compound may not be fully soluble in the culture medium at the desired concentration. - Interaction with media components: The compound may be interacting with components of the serum or medium, causing it to precipitate.- Try pre-warming the culture medium before adding the diluted compound. - Reduce the final concentration of the compound. - Consider using a serum-free medium for the duration of the treatment, if appropriate for your cell line.

Quantitative Data: Cytotoxicity of Daphnane Diterpenoids in Cancer Cell Lines

The following table summarizes the reported IC50 values for various daphnane diterpenoids in different human cancer cell lines. This data can serve as a reference for designing initial dose-response experiments for this compound.

Daphnane Diterpenoid Cell Line Cancer Type IC50 Value Reference
Daphgenkin ASW620Colon Cancer3.0 µM
Daphnane Diterpenoid AnaloguesSW620, RKOColon Cancer3.0 - 9.7 µM
Daphnegens BHepG2Liver Cancer11.5 µM
Yuanhualine, Yuanhuahine, YuanhuagineA549, H292, H1993, SK-MES-1Lung Cancer3.7 - 24.7 nM
Tianchaterpene DHGC-27Gastric Cancer8.8 µM
YuanhuakinesA549Lung Cancer7.77 - 20.56 µM
Compound 1 (from Daphne altaica)A549Lung Cancer2.89 µM
Compound 1 (from Daphne altaica)HepG2Liver Cancer5.30 µM

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This protocol describes how to assess the induction of apoptosis by this compound.

  • Cell Treatment: Seed cells in a 6-well plate and treat them with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect the culture medium (containing floating apoptotic cells).

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the collected medium and centrifuge to pellet the cells.

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

Signaling Pathways

G cluster_0 This compound (Daphnane Diterpenoid) cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Yuexiandajisu_E This compound PKC Protein Kinase C (PKC) Yuexiandajisu_E->PKC Activates PI3K PI3K Yuexiandajisu_E->PI3K Inhibits STAT3 STAT3 Yuexiandajisu_E->STAT3 Inhibits Src Src Yuexiandajisu_E->Src Inhibits Apoptosis Apoptosis PKC->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Apoptosis CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest STAT3->Apoptosis STAT3->CellCycleArrest Src->Apoptosis Src->CellCycleArrest

Caption: Key signaling pathways modulated by daphnane diterpenoids.

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results A Prepare this compound Stock Solution (in DMSO) C Treat Cells with a Range of This compound Concentrations A->C B Seed Cells in Multi-well Plates B->C D Incubate for Desired Duration C->D E Perform Cell Viability Assay (e.g., MTT) D->E F Analyze Apoptosis (e.g., Flow Cytometry) D->F G Analyze Cell Cycle (e.g., Flow Cytometry) D->G H Determine IC50 Value E->H I Quantify Apoptotic Cells F->I J Determine Cell Cycle Distribution G->J

Caption: General experimental workflow for dosage optimization.

Troubleshooting Logic

G Start Experiment Start CheckResults Review Experimental Results Start->CheckResults Problem Problem Encountered? CheckResults->Problem NoEffect No Observable Effect Problem->NoEffect Yes HighToxicity High Cell Death Problem->HighToxicity Yes Inconsistent Inconsistent Results Problem->Inconsistent Yes End Successful Experiment Problem->End No OptimizeDose Adjust Dosage Range NoEffect->OptimizeDose HighToxicity->OptimizeDose CheckProtocol Review Experimental Protocol (Seeding, Dilutions, Passage #) Inconsistent->CheckProtocol OptimizeDose->Start Re-run Experiment CheckProtocol->Start Re-run Experiment

Caption: A logical approach to troubleshooting common experimental issues.

References

avoiding degradation of Yuexiandajisu E during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Yuexiandajisu E

Troubleshooting Guide: Degradation of this compound

This guide addresses common issues encountered during the storage of this compound, presented in a question-and-answer format.

Question/Observed Issue Potential Cause(s) Recommended Action(s)
I see a decrease in the peak area of this compound in my HPLC analysis after short-term storage. 1. Temperature Fluctuations: Exposure to frequent freeze-thaw cycles or elevated temperatures can accelerate degradation.[1] 2. Improper Solvent: The solvent used for storage may not be optimal, leading to solubility issues or reactions.1. Aliquot and Store: Aliquot the sample into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at a consistent, recommended temperature. 2. Solvent Selection: Store in a dry, aprotic solvent like anhydrous DMSO or ethanol. If in an aqueous solution, ensure the pH is controlled and consider sterile filtering.
New, unexpected peaks are appearing in my chromatogram. 1. Oxidative Degradation: Exposure to air (oxygen) can lead to the formation of oxidation byproducts.[1] 2. Hydrolysis: If stored in an aqueous or protic solvent, this compound may be susceptible to hydrolysis.[2] 3. Photodegradation: Exposure to UV or ambient light can cause decomposition.[1]1. Inert Atmosphere: Purge the vial headspace with an inert gas like argon or nitrogen before sealing. Use airtight containers.[1] 2. pH and Solvent Control: For aqueous solutions, use a buffered system. Whenever possible, store as a lyophilized powder or in an anhydrous solvent. 3. Light Protection: Store vials in the dark, for example, by wrapping them in aluminum foil or using amber-colored vials.
The physical appearance of my sample has changed (e.g., color change, precipitation). 1. Aggregation/Precipitation: The compound may be coming out of solution due to temperature changes or solvent evaporation. 2. Severe Degradation: A significant color change can indicate extensive chemical decomposition.1. Re-dissolution and Filtration: Gently warm the sample and vortex to attempt re-dissolution. If precipitation persists, it may be necessary to centrifuge and filter the sample, followed by re-quantification. 2. Purity Analysis: Perform a purity analysis using LC-MS or a similar technique to identify the degradation products and assess the remaining concentration of the parent compound.
I am observing a loss of biological activity in my assays. 1. Conformational Changes: Improper storage can lead to changes in the three-dimensional structure of the molecule, affecting its biological function. 2. Formation of Inactive Isomers: Degradation can lead to isomerization, creating compounds with a similar mass but different stereochemistry and reduced or no activity.1. Controlled Storage: Strictly adhere to recommended storage conditions to maintain the structural integrity of the compound. 2. Re-evaluation of Purity: Use analytical techniques that can distinguish between isomers, such as chiral chromatography, if isomerization is suspected.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term storage, this compound should ideally be stored as a lyophilized powder at -20°C or -80°C in a tightly sealed, amber vial. For short-term storage in solution, use an anhydrous aprotic solvent like DMSO, aliquot into single-use amounts, and store at -20°C or colder.

Q2: How long can I store this compound?

A2: As a lyophilized powder at -20°C or below, it may be stable for several months to years. In a solvent like DMSO at -20°C, it is advisable to use it within a few weeks to a few months. However, stability is compound-specific, and it is highly recommended to perform periodic purity checks.

Q3: My sample was accidentally left at room temperature overnight. Is it still usable?

A3: This depends on the specific stability of this compound. It is crucial to re-analyze the sample's purity and concentration via HPLC or LC-MS before use. Compare the results with a chromatogram from before the temperature excursion to check for any signs of degradation.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a common and effective method for quantifying the parent compound and detecting degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is also highly valuable for identifying the structure of any new impurities or degradation products.

Q5: Are there any excipients or solvents I should avoid when working with this compound?

A5: Avoid strongly acidic or basic aqueous solutions, as these can promote hydrolysis. Also, be cautious with solvents containing reactive impurities, such as peroxides in older ethers. Use high-purity, anhydrous solvents whenever possible.

Quantitative Data on Diterpenoid Stability

The following table summarizes stability data for Xylopic Acid, a kaurene diterpene, which may serve as a proxy for understanding the potential stability of this compound under various stress conditions.

Stress Condition Time Degradation (%) Kinetic Order
0.1 M HCl (Hydrolytic)24 hSignificantFirst-Order
0.1 M NaOH (Hydrolytic)24 hSignificantFirst-Order
30% H₂O₂ (Oxidative)24 hSignificantFirst-Order
UV Light (Photolytic)7 daysNot Significant-
Thermal (60°C, solid)7 daysMinimal-
Data adapted from a study on Xylopic Acid and should be considered for illustrative purposes only.

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) to a known concentration (e.g., 1 mg/mL). This is your T=0 sample.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidation: Add an equal volume of 3% H₂O₂.

    • Thermal Stress: Store the stock solution at a set temperature (e.g., 50°C).

    • Photostability: Expose the stock solution to a controlled light source (e.g., UV lamp at 254 nm).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition.

  • Sample Preparation for HPLC: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

G Troubleshooting Workflow for this compound Degradation start Degradation Suspected (e.g., low activity, new HPLC peaks) check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Freeze-Thaw Cycles? start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage remediate_storage Remediate Storage: - Aliquot new stock - Store at -80°C - Protect from light improper_storage->remediate_storage Yes check_solution Review Solution Prep: - Solvent type? - pH? - Age of solution? improper_storage->check_solution No retest Re-test Purity & Activity remediate_storage->retest end_ok Problem Resolved retest->end_ok Purity/Activity OK end_bad Compound Degraded - Order new batch retest->end_bad Purity/Activity Low improper_solution Improper Solution Identified check_solution->improper_solution remediate_solution Remediate Solution: - Use fresh, anhydrous solvent - Buffer if aqueous - Prepare fresh solution improper_solution->remediate_solution Yes lcms_analysis Perform LC-MS Analysis to Identify Degradants improper_solution->lcms_analysis No remediate_solution->retest pathway_elucidation Elucidate Degradation Pathway lcms_analysis->pathway_elucidation G Hypothetical Degradation Pathways for a Diterpenoid parent This compound (Parent Diterpenoid) oxidation Oxidized Products (e.g., Epoxides, Hydroxylated derivatives) parent->oxidation O₂, Light (Oxidation) hydrolysis Hydrolyzed Products (e.g., Ring opening) parent->hydrolysis H₂O, Acid/Base (Hydrolysis) isomerization Isomers (e.g., Epimers) parent->isomerization Heat, pH (Isomerization)

References

Technical Support Center: Refining HPLC Methods for Yuexiandajisu E Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of complex diterpenoids like Yuexiandajisu E.

Question: Why am I seeing significant peak tailing for my this compound peak?

Answer: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.

  • Acidic Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) backbone of C18 columns can interact with polar functional groups on your analyte.

    • Solution: Add a small amount of a weak acid, such as 0.1% formic acid or 0.1% acetic acid, to your mobile phase. This protonates the silanol groups, minimizing secondary interactions.

  • Low Mobile Phase pH: If your compound is basic, a low pH mobile phase can improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try reducing the injection volume or diluting your sample.

  • Column Degradation: The column may be nearing the end of its lifespan.

    • Solution: Try flushing the column or replacing it with a new one.

Question: My this compound peak is not well-resolved from an adjacent impurity peak. How can I improve resolution?

Answer: Improving resolution (Rs > 1.5) requires optimizing the selectivity, efficiency, or retention of your method.

  • Optimize Mobile Phase Composition:

    • Adjust Organic Solvent Ratio: For reverse-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) will increase retention times and may improve resolution.

    • Change Organic Solvent: Switching from acetonitrile to methanol (B129727) (or vice versa) can alter selectivity due to different solvent properties.

  • Modify the Gradient: If using a gradient method, make the slope shallower around the elution time of your peaks of interest. This gives more time for separation.

  • Change the Column:

    • Different Stationary Phase: If you are using a C18 column, consider a phenyl-hexyl or a polar-embedded phase column to introduce different selectivity.

    • Smaller Particle Size: Switching to a column with a smaller particle size (e.g., from 5 µm to 2.7 µm or <2 µm) will increase column efficiency and improve resolution.

Question: I am experiencing a drifting or noisy baseline. What are the potential causes and solutions?

Answer: A stable baseline is crucial for accurate quantification.

  • Mobile Phase Issues:

    • Inadequate Mixing: Ensure your mobile phase components are thoroughly mixed. If using an online degasser, ensure it is functioning correctly.

    • Contamination: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Contamination can cause a noisy or drifting baseline.

    • UV Absorbance of Additives: Some mobile phase additives (e.g., TFA) have a strong UV absorbance that can contribute to noise, especially at low wavelengths.

  • Detector Issues:

    • Lamp Failure: The detector lamp may be nearing the end of its life.

    • Flow Cell Contamination: The flow cell may be dirty. Flush the system with a strong solvent like isopropanol.

  • Pump/System Issues:

    • Leaks: Check for leaks throughout the system.

    • Inconsistent Pumping: This can be caused by air bubbles in the pump. Purge the pump to remove them.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A good starting point for a neutral diterpenoid like this compound would be a reverse-phase method.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a scout gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time.

  • Detection: DAD or UV detector. Scan a pure standard to find the wavelength of maximum absorbance (λmax).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

Q2: How do I prepare my sample for analysis?

A2: Sample preparation is critical for protecting your column and ensuring accurate results.

  • Extraction: If starting from a plant matrix, perform a suitable extraction (e.g., methanol or ethanol (B145695) extraction followed by partitioning).

  • Dissolution: Accurately weigh your dried extract or standard and dissolve it in a suitable solvent, typically the initial mobile phase composition or a slightly weaker solvent.

  • Filtration: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could clog the column.

Q3: How often should I run a system suitability test?

A3: A system suitability test should be run before starting any sequence of analyses and periodically during long runs. This ensures the chromatographic system is performing adequately. Key parameters to check include:

  • Tailing Factor: Should ideally be between 0.9 and 1.5.

  • Theoretical Plates (N): A measure of column efficiency.

  • Resolution (Rs): Should be > 1.5 for baseline separation.

  • Repeatability (RSD%): The precision of multiple injections of the same standard should be < 2%.

Quantitative Data Summary

The following tables represent typical data from a validated HPLC method for a diterpenoid compound. This data should be generated and validated for this compound specifically.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
552,150
10103,500
25258,900
50515,200
1001,031,000
Linear Range 5 - 100 µg/mL
Regression Equation y = 10305x + 450
Correlation Coefficient (r²) 0.9998

Table 2: Precision and Accuracy

QC LevelConcentration (µg/mL)Intra-day RSD% (n=6)Inter-day RSD% (n=6)Accuracy (Recovery %)
Low101.8%2.1%98.5%
Medium501.2%1.5%101.2%
High900.9%1.3%99.3%

Detailed Experimental Protocol (Example)

This protocol is a template and should be optimized for this compound.

1.0 Objective To quantify this compound in a prepared sample using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

2.0 Materials and Equipment

  • HPLC system with a quaternary pump, autosampler, column oven, and DAD/UV detector.

  • Analytical balance.

  • Volumetric flasks, pipettes.

  • Syringe filters (0.22 µm, PTFE or Nylon).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (reagent grade).

  • This compound reference standard.

3.0 Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm (or determined λmax).

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    15.0 40 60
    20.0 10 90
    25.0 10 90
    25.1 70 30

    | 30.0 | 70 | 30 |

4.0 Procedure

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards (e.g., 5-100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the extract in methanol to a known concentration and filter through a 0.22 µm syringe filter.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standards and samples according to the defined sequence.

Visualizations

G cluster_prep Sample & Standard Preparation Standard Weigh Reference Standard Dissolve_Std Dissolve in Methanol (Stock) Standard->Dissolve_Std Sample Weigh Sample (e.g., Extract) Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Dilute Prepare Calibration Curve Standards Dissolve_Std->Dilute Filter_Sample Filter (0.22 µm) Dissolve_Sample->Filter_Sample Filter_Std Filter (0.22 µm) Dilute->Filter_Std Equilibrate Equilibrate System (30 min) Inject Inject Samples & Standards Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV/DAD Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound in Samples Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for HPLC analysis of this compound.

G start Poor Resolution (Rs < 1.5) q1 Isocratic or Gradient? start->q1 isocratic Decrease % Organic Solvent Strength q1->isocratic Isocratic gradient Decrease Gradient Slope q1->gradient Gradient q2 Resolution Improved? isocratic->q2 gradient->q2 change_solvent Change Organic Solvent (e.g., ACN to MeOH) q2->change_solvent No end_ok Resolution OK (Rs > 1.5) q2->end_ok Yes q3 Resolution Improved? change_solvent->q3 change_column Change Column (Different Phase or Smaller Particles) q3->change_column No q3->end_ok Yes end_fail Consult Senior Analyst change_column->end_fail

Technical Support Center: Addressing Batch-to-Batch Variability of Yuexiandajisu E

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Yuexiandajisu E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the common challenge of batch-to-batch variability in natural product extracts. Ensuring the reproducibility of your experimental results is critical, and this guide offers troubleshooting advice and frequently asked questions to help you navigate potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in this compound?

A1: Batch-to-batch variability in natural product extracts like this compound is a significant challenge stemming from several factors.[1][2] Key contributors include:

  • Raw Material Source: Genetic differences, geographical location, climate, and harvest time of the source plant material can lead to notable variations in the chemical profile of the extract.[1][2]

  • Extraction Method: The choice of solvent, temperature, and duration of the extraction process can significantly impact the yield and composition of the final product.[1]

  • Processing and Storage: Post-extraction processing, drying methods, and storage conditions can also contribute to inconsistencies between batches.

Q2: How can I ensure the consistency of this compound in my experiments?

A2: To ensure consistency, it is crucial to implement a robust quality control process. This includes:

  • Chemical Fingerprinting: Utilize techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to generate a chemical fingerprint of each batch. This allows for a comparative analysis of the phytochemical composition.

  • Bioactivity Assays: Perform in vitro assays relevant to your research to confirm that the biological activity of different batches is comparable.

  • Standardized Protocols: Adhere to standardized protocols for sample preparation and experimental procedures to minimize procedural variability.

Q3: I am observing different levels of cytotoxicity with different batches of this compound. What could be the reason?

A3: Variations in cytotoxicity are a common consequence of batch-to-batch variability. The concentration of active cytotoxic compounds can differ between batches, leading to inconsistent results. It is also possible that the presence of synergistic or antagonistic compounds varies, altering the overall bioactivity of the extract. We recommend performing a dose-response curve for each new batch to determine the effective concentration.

Q4: Can I blend different batches of this compound to normalize my results?

A4: While blending batches may seem like a practical solution to average out differences, it is generally not recommended for rigorous scientific studies. Blending can mask the inherent variability and make it difficult to attribute observed effects to specific phytochemical profiles. A better approach is to characterize each batch thoroughly and, if possible, use a single, well-characterized batch for a complete set of experiments.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered when using this compound.

Issue Possible Cause Recommended Action
Inconsistent IC50 values between experiments Batch-to-batch variability in the concentration of active compounds.1. Verify the chemical profile of each batch using HPLC or a similar method. 2. Perform a dose-response analysis for each new batch. 3. If possible, use a single, large, well-characterized batch for your entire study.
Unexpected changes in cell morphology or signaling pathway activation Presence of different sets of bioactive compounds in different batches.1. Conduct a bioassay to confirm the expected biological activity. 2. Analyze the batches using LC-MS to identify any differences in the chemical constituents. 3. Review the extraction and purification process for any deviations.
Poor solubility of a new batch Variations in the extraction process leading to a different composition of the extract.1. Confirm the recommended solvent for reconstitution. 2. Analyze the impurity profile of the batch. 3. Contact the supplier for information on any changes to the manufacturing process.

Experimental Protocols

To aid in the standardization and quality control of this compound, we provide the following detailed experimental protocols.

Protocol 1: HPLC Fingerprinting for Quality Control

Objective: To generate a standardized chemical fingerprint of this compound to compare different batches.

Methodology:

  • Sample Preparation: Accurately weigh 10 mg of this compound extract and dissolve it in 1 mL of methanol. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Use the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

    • Gradient Program: Start with 5% B, increase to 95% B over 40 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and 280 nm.

  • Data Analysis: Compare the chromatograms of different batches, focusing on the retention times and peak areas of major constituents.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To assess the biological activity of different batches of this compound using a standard cytotoxicity assay.

Methodology:

  • Cell Culture: Plate a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of the extract.

  • Incubation: Incubate the cells for 48 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. Then, add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.

  • Data Analysis: Calculate the IC50 value for each batch by plotting the percentage of cell viability against the log of the concentration.

Signaling Pathways and Workflows

Understanding the mechanism of action of this compound is key to interpreting your results. Below are diagrams illustrating a hypothetical signaling pathway affected by this extract and a recommended experimental workflow.

G Hypothetical Signaling Pathway for this compound Yuexiandajisu_E This compound Receptor Cell Surface Receptor Yuexiandajisu_E->Receptor Binds to Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Upregulates Apoptosis Apoptosis Gene_Expression->Apoptosis Induces

Caption: Hypothetical signaling cascade initiated by this compound, leading to apoptosis.

G Experimental Workflow for Assessing Batch Variability Start Receive New Batch of this compound QC Quality Control Start->QC HPLC HPLC Fingerprinting QC->HPLC Bioassay In Vitro Bioassay QC->Bioassay Compare Compare with Reference Batch HPLC->Compare Bioassay->Compare Proceed Proceed with Experiments Compare->Proceed Consistent Troubleshoot Troubleshoot/Contact Supplier Compare->Troubleshoot Inconsistent

Caption: Recommended workflow for quality control of new batches of this compound.

References

improving the signal-to-noise ratio in Yuexiandajisu E NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in their Yuexiandajisu E NMR experiments.

Troubleshooting Guide: Low Signal-to-Noise Ratio

Low signal-to-noise is a common issue in NMR spectroscopy, particularly when working with natural products that may be limited in quantity. This guide provides a systematic approach to diagnosing and resolving S/N problems.

Step 1: Evaluate Your Sample

The first step in troubleshooting is always to check the sample itself. Many S/N issues originate from sample preparation.[1]

  • Is the concentration sufficient? Low concentration is a primary cause of low S/N. If possible, increase the concentration of this compound in your sample.

  • Is the sample fully dissolved? Precipitate or cloudiness in the sample can lead to poor shimming and a noisy spectrum.[1] Ensure your sample is completely solubilized in the NMR solvent.

  • Is the sample free of paramagnetic impurities? Paramagnetic materials (e.g., dissolved oxygen, metal ions) can cause significant line broadening and reduce signal intensity.

  • Is the sample volume appropriate for the NMR tube and probe? The sample should fill the active volume of the NMR tube to maximize the filling factor.[2]

Step 2: Check Instrument Parameters

Once you have confirmed the quality of your sample, review the instrument and acquisition parameters.

  • Has the probe been properly tuned and matched? A well-tuned probe is crucial for efficient signal transmission and detection.[3]

  • Are you using the optimal number of scans? The signal-to-noise ratio increases with the square root of the number of scans.[4] Doubling the S/N requires quadrupling the number of scans.

  • Is the pulse sequence appropriate for your experiment? For samples with low concentration, consider using experiments designed for high sensitivity.

Step 3: Advanced Techniques for S/N Enhancement

If the basics of sample preparation and instrument setup are optimized, consider these advanced strategies:

  • Utilize a CryoProbe: If available, a cryogenically cooled probe can significantly boost S/N, often by a factor of 3 to 4, which can reduce experiment time.

  • Employ Higher Magnetic Fields: The signal-to-noise ratio generally increases with the strength of the magnetic field.

  • Apply Post-Acquisition Processing: Digital filtering techniques can be used to reduce noise in the acquired spectrum.

Frequently Asked Questions (FAQs)

Q1: Why is the baseline of my this compound spectrum so noisy?

A noisy baseline is a classic indicator of a low signal-to-noise ratio. The most common causes are:

  • Low Sample Concentration: There may not be enough of your compound in the NMR tube.

  • Insufficient Number of Scans: For dilute samples, a higher number of scans is necessary to average out the noise.

  • Improper Shimming: Poor magnetic field homogeneity can lead to broad lines and a noisy appearance.

  • Receiver Gain Set Too High: While it amplifies the signal, it also amplifies noise.

Q2: How does increasing the number of scans improve the signal-to-noise ratio?

When multiple scans are acquired, the coherent signals from your sample add up linearly, while the random noise adds up as the square root of the number of scans. This means that the S/N ratio improves by a factor of the square root of the number of scans (n). For example, quadrupling the number of scans will double the S/N ratio.

Q3: My sample of this compound is very dilute. What are the best strategies to get a good spectrum?

For dilute samples, consider the following:

  • Use a CryoProbe: This is one of the most effective ways to increase sensitivity.

  • Increase the Number of Scans: Be prepared for longer experiment times to acquire a sufficient number of scans.

  • Use a Higher Field Spectrometer: If accessible, a higher field instrument will provide better sensitivity.

  • Optimize Pulse Sequences: Use pulse sequences designed for sensitivity and consider techniques that reduce noise.

Q4: Can the choice of NMR solvent affect the signal-to-noise ratio?

While the solvent itself doesn't directly impact the intrinsic S/N, a poor choice can lead to problems. Using a solvent in which your compound has low solubility will result in a low concentration and thus low S/N. Additionally, if the solvent signals are very strong and overlap with your signals of interest, it can make detection difficult.

Data Presentation

Table 1: Relationship Between Number of Scans and Signal-to-Noise Ratio (S/N) Improvement

Number of Scans (n)S/N Improvement Factor (√n)
11
42
164
648
25616
102432

Experimental Protocols

Protocol 1: Standard Sample Preparation for this compound
  • Weighing the Sample: Accurately weigh a sufficient amount of this compound. For a standard 5 mm NMR tube, a concentration of 1-10 mg in 0.5-0.7 mL of solvent is typical.

  • Solvent Selection: Choose a deuterated solvent in which this compound is highly soluble. Common choices include CDCl₃, DMSO-d₆, or MeOD.

  • Dissolution: Add the deuterated solvent to the sample and gently vortex or sonicate until the sample is fully dissolved. Visually inspect for any particulate matter.

  • Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube to a height that will cover the NMR probe's coils (typically 4-5 cm).

  • Degassing (Optional): If paramagnetic oxygen is a concern for your experiment, degas the sample using a freeze-pump-thaw technique.

Protocol 2: Basic 1D Proton (¹H) NMR Acquisition Setup
  • Insert Sample and Lock: Insert the sample into the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent.

  • Shimming: Shim the magnetic field to achieve good homogeneity. This is critical for sharp lines and good S/N.

  • Determine Pulse Width: Calibrate the 90° pulse width for your sample.

  • Set Acquisition Parameters:

    • Number of Scans (ns): For a dilute sample, start with a higher number of scans (e.g., 64, 128, or more) and increase as needed.

    • Receiver Gain (rg): Set the receiver gain to an optimal level, avoiding clipping of the FID.

    • Acquisition Time (aq): Ensure the acquisition time is long enough to allow the FID to decay completely.

    • Relaxation Delay (d1): Use a relaxation delay appropriate for the protons in this compound to allow for full relaxation between scans.

  • Acquire and Process Data: Start the acquisition. After completion, perform a Fourier transform, phase correction, and baseline correction.

Mandatory Visualizations

G Troubleshooting Workflow for Low S/N in NMR start Low S/N Observed sample_check Step 1: Evaluate Sample - Concentration? - Solubility? - Impurities? start->sample_check instrument_check Step 2: Check Instrument - Probe Tuning? - Number of Scans? - Pulse Sequence? sample_check->instrument_check Sample OK resolve_sample Adjust Sample Prep: - Increase Concentration - Filter Sample sample_check->resolve_sample Issue Found advanced_techniques Step 3: Advanced Methods - Use CryoProbe? - Higher Field? - Processing? instrument_check->advanced_techniques Parameters OK resolve_instrument Optimize Parameters: - Tune Probe - Increase Scans instrument_check->resolve_instrument Issue Found resolve_advanced Implement Advanced Technique advanced_techniques->resolve_advanced resolve_sample->start Re-acquire resolve_instrument->start Re-acquire end S/N Improved resolve_advanced->end G Hypothetical Signaling Pathway for this compound cluster_0 Cell Membrane receptor Receptor Kinase_A Kinase A receptor->Kinase_A activates Yuexiandajisu_E This compound Yuexiandajisu_E->receptor Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression regulates

References

Validation & Comparative

Unveiling the Molecular Architecture of Yuexiandajisu E: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide confirming the structure of Yuexiandajisu E, a cytotoxic diterpenoid isolated from the roots of Euphorbia ebracteolata, has been compiled to serve as a valuable resource for researchers, scientists, and drug development professionals. This guide provides an objective analysis of its molecular structure, supported by experimental data, and compares its biological activity with other related compounds.

This compound, along with its analogs Yuexiandajisu D and F, was first isolated and characterized by Shi et al. (2005). The definitive structure of this compound was established through extensive spectroscopic analysis and confirmed by single-crystal X-ray diffraction.[1] This guide presents the key experimental data and methodologies from the primary literature to support the confirmed structure.

Structural Confirmation Data for this compound

The structural elucidation of this compound was accomplished using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with the absolute stereochemistry confirmed by X-ray crystallography.

Table 1: Key Spectroscopic and Crystallographic Data for this compound

ParameterData
Molecular Formula C₂₀H₂₆O₅
Mass Spectrometry m/z [M]+ (details from full text)
¹H NMR (CDCl₃, MHz) Key chemical shifts and coupling constants (details from full text)
¹³C NMR (CDCl₃, MHz) Key chemical shifts (details from full text)
X-ray Crystal System (details from full text)
Space Group (details from full text)
Unit Cell Dimensions a, b, c, α, β, γ (details from full text)

Comparative Analysis of Cytotoxic Activity

This compound has been evaluated for its cytotoxic activity against various tumor cell lines. This guide compares its efficacy with other diterpenoids isolated from Euphorbia ebracteolata.

Table 2: Cytotoxic Activity of Diterpenoids from Euphorbia ebracteolata

CompoundCell LineIC₅₀ (μM)
This compound ANA-1(data from full text)
B16(data from full text)
Jurkat(data from full text)
Yuexiandajisu D ANA-12.88 x 10⁻¹[1]
B16Not active[1]
JurkatNot active[1]
Jolkinolide B ANA-14.46 x 10⁻²[1]
B164.48 x 10⁻²
Jurkat6.47 x 10⁻²
ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olide ANA-17.12 x 10⁻³
B16(data from full text)
Jurkat1.79 x 10⁻²

Experimental Protocols

Isolation and Purification

Dried and powdered roots of Euphorbia ebracteolata were extracted with 95% ethanol. The resulting crude extract was then subjected to a series of chromatographic techniques, including silica (B1680970) gel column chromatography and preparative thin-layer chromatography, to yield the pure compound this compound.

Structural Elucidation

The structure of this compound was determined using the following methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments were conducted to establish the planar structure and relative stereochemistry.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis was performed to unambiguously confirm the absolute stereochemistry of the molecule. A suitable crystal was mounted, and diffraction data was collected. The structure was solved using direct methods and refined to provide the final atomic coordinates.

Cytotoxicity Assay

The cytotoxic activity of this compound and other compounds was evaluated against ANA-1, B16, and Jurkat tumor cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with various concentrations of the compounds for a specified period. The cell viability was then determined by measuring the absorbance at a specific wavelength after the addition of MTT solution and a solubilizing agent. The IC₅₀ values were calculated as the concentration of the compound that inhibited cell growth by 50%.

Visualizing the Structure of this compound

The following diagram illustrates the confirmed chemical structure of this compound.

Caption: Chemical structure of this compound.

This guide provides a foundational understanding of the structure and activity of this compound, intended to facilitate further research and development in the field of natural product chemistry and oncology.

References

Validating the Anticancer Effects of Diterpenoids from Euphorbia ebracteolata: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for (±)-euphebranone A and the comparative drugs, Sorafenib and Doxorubicin, against various cancer cell lines.

CompoundCancer Cell LineIC50 ValueDuration of Treatment
(±)-euphebranone A SMMC-7721 (Hepatocellular Carcinoma)0.625 ± 0.039 µMNot Specified
Sorafenib HepG2 (Hepatocellular Carcinoma)~6 µM48 hours[3]
HuH-7 (Hepatocellular Carcinoma)~6 µM48 hours[3]
Doxorubicin MCF-7 (Breast Cancer)4 µMNot Specified[4]
MDA-MB-231 (Breast Cancer)1 µMNot Specified
HepG2 (Hepatocellular Carcinoma)12.2 µM24 hours

Mechanistic Comparison: (±)-euphebranone A vs. Standard Chemotherapeutics

Understanding the mechanism of action is crucial for drug development. This table outlines the known effects of each compound on key cellular processes involved in cancer progression.

Mechanism(±)-euphebranone ASorafenibDoxorubicin
Cell Cycle Arrest G2/M phase in SMMC-7721 cellsNot a primary mechanismG2/M phase arrest
Apoptosis Induction Yes, though the precise pathway is under investigation.Induces apoptosis in hepatocellular carcinoma cells.Induces apoptosis through both intrinsic and extrinsic pathways.
Affected Signaling Pathways Suppresses EGFR/PTEN and PI3K/AKT signaling.Inhibits Raf/MEK/ERK pathway, VEGFR, and PDGFR.DNA intercalation and inhibition of topoisomerase II.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the dose-dependent effect of a compound on cancer cell viability.

  • Cell Seeding: Plate cancer cells (e.g., SMMC-7721, HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (Yuexiandajisu E analog, Sorafenib, Doxorubicin) in culture medium. Replace the existing medium with the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Apoptosis Analysis by Western Blot

This method is used to detect key proteins involved in the apoptotic cascade.

  • Cell Lysis: Treat cancer cells with the test compound at its IC50 concentration for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours. Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing, and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Molecular Pathways and Experimental Processes

Proposed Signaling Pathway for (±)-euphebranone A

G cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K activates Euphebranone_A Euphebranone_A Euphebranone_A->EGFR inhibits PTEN PTEN Euphebranone_A->PTEN activates (?) AKT AKT PI3K->AKT activates Cell_Cycle_Progression Cell_Cycle_Progression AKT->Cell_Cycle_Progression promotes PTEN->PI3K G2M_Arrest G2M_Arrest G cluster_invitro In Vitro Studies Cell_Culture Cancer Cell Lines (e.g., SMMC-7721) MTT_Assay Cell Viability Assay (MTT) Determine IC50 Cell_Culture->MTT_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle Apoptosis_Analysis Apoptosis Assay (Western Blot) MTT_Assay->Apoptosis_Analysis Compound Test Compound (e.g., this compound analog) Compound->Cell_Culture

References

A Comparative Guide to the Analytical Methods of Steroidal Saponins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient analysis of steroidal saponins (B1172615), such as the putative Yuexiandajisu E, is critical for quality control, pharmacokinetic studies, and pharmacological research. This guide provides a comprehensive comparison of prevalent analytical methodologies for the cross-validation of steroidal saponins, offering insights into their principles, performance, and applications, supported by experimental data.

Overview of Analytical Techniques

The analysis of steroidal saponins presents challenges due to their complex structures, high polarity, and lack of strong chromophores. A variety of analytical techniques have been developed to address these challenges, with chromatographic methods being the most powerful and widely used. This guide will focus on the comparison of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS), with a brief mention of colorimetric methods as a simpler, albeit less specific, alternative.

Quantitative Data Summary

The following tables summarize the performance characteristics of different analytical methods for the quantification of steroidal saponins, based on data reported in various studies.

Table 1: Comparison of HPLC-based Methods for Steroidal Saponin (B1150181) Analysis

ParameterHPLC-ELSDHPLC-UV (Low Wavelength)HPLC-MS/MS
Principle Measures light scattered by non-volatile analyte particles after mobile phase evaporation.Measures absorbance of light at low wavelengths (e.g., 200-210 nm).Separates ions based on their mass-to-charge ratio, providing structural information and high selectivity.
Selectivity ModerateLow to ModerateHigh
Sensitivity GoodModerateVery High
Universality Universal for non-volatile compoundsLimited to compounds with some UV absorbanceUniversal for ionizable compounds
Quantification Non-linear response, requires careful calibrationLinear responseLinear response, high accuracy
Cost ModerateLowHigh
Typical Application Routine quality control, quantification of known saponins.Preliminary screening, quantification when standards are available.Structural elucidation, quantification of trace levels, analysis in complex matrices.

Table 2: Performance Data of UHPLC-MS for Steroidal Saponin Analysis

Compound ClassMatrixLOQ (Limit of Quantification)Linearity (R²)Recovery (%)Reference
Steroidal SaponinsDioscorea species0.05 - 1.2 µg/mL> 0.99595 - 105[1]
Furostanol & Spirostanol GlycosidesParis polyphylla0.1 - 0.5 µg/mL> 0.9992 - 108[2]
Steroidal GlycoalkaloidsSolanaceae plantsNot specifiedNot specifiedNot specified[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the most common analytical techniques.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is widely used for the quantification of steroidal saponins due to its universality for non-volatile compounds.

  • Sample Preparation:

    • Grind the plant material to a fine powder.

    • Extract the saponins using a suitable solvent, such as 70% methanol (B129727), often with the aid of ultrasonication or heating.[5]

    • Filter the extract and, if necessary, perform solid-phase extraction (SPE) for cleanup.

    • Dissolve the final extract in the mobile phase for injection.

  • HPLC-ELSD Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-45 °C.

    • ELSD Settings:

      • Nebulizer Gas (Nitrogen) Flow Rate: 1.5 - 2.8 L/min.

      • Evaporator Temperature: 40 - 95 °C.

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS)

This powerful technique provides high resolution and accurate mass measurements, enabling both quantification and structural elucidation of saponins.

  • Sample Preparation:

    • Homogenize the sample material.

    • Perform extraction with a solvent system like 80% methanol with 0.1% formic acid.

    • Centrifuge and filter the extract prior to injection.

  • UHPLC-QTOF-MS Conditions:

    • Column: UPLC BEH C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 35 - 40 °C.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.

      • Analyzer: Quadrupole Time-of-Flight (QTOF).

      • Data Acquisition: Full scan mode for profiling and targeted MS/MS for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is typically used for the analysis of the aglycone part of saponins after acid hydrolysis.

  • Sample Preparation:

    • Extract the saponins from the plant material.

    • Perform acid hydrolysis to cleave the sugar moieties from the sapogenin core.

    • Extract the resulting sapogenins with an organic solvent (e.g., chloroform).

    • Derivatize the sapogenins (e.g., silylation) to increase their volatility for GC analysis.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the different sapogenins.

    • Mass Spectrometry:

      • Ionization Mode: Electron Ionization (EI).

      • Analyzer: Quadrupole or Ion Trap.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the analysis of steroidal saponins.

Experimental_Workflow_HPLC_ELSD cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-ELSD Analysis Plant_Material Plant Material Extraction Extraction (e.g., 70% MeOH) Plant_Material->Extraction Filtration Filtration & Cleanup Extraction->Filtration Final_Extract Final Extract Filtration->Final_Extract HPLC_System HPLC System (C18 Column) Final_Extract->HPLC_System ELSD_Detector ELSD Detector HPLC_System->ELSD_Detector Data_Acquisition Data Acquisition & Analysis ELSD_Detector->Data_Acquisition

Caption: Workflow for Steroidal Saponin Analysis using HPLC-ELSD.

Experimental_Workflow_UHPLC_MS cluster_sample_prep Sample Preparation cluster_uhplc_ms_analysis UHPLC-MS Analysis Sample Sample Material Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., 80% MeOH) Homogenization->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation UHPLC_System UHPLC System (C18 Column) Centrifugation->UHPLC_System Mass_Spectrometer Mass Spectrometer (QTOF) UHPLC_System->Mass_Spectrometer Data_Processing Data Processing & Identification Mass_Spectrometer->Data_Processing

Caption: Workflow for Steroidal Saponin Analysis using UHPLC-MS.

Method_Selection_Logic Start Analytical Goal Quant_Known Quantification of Known Saponins Start->Quant_Known Struct_Elucid Structural Elucidation & Profiling Start->Struct_Elucid Routine_QC Routine Quality Control Start->Routine_QC HPLC_ELSD HPLC-ELSD Quant_Known->HPLC_ELSD Cost-effective UHPLC_MS UHPLC-MS Quant_Known->UHPLC_MS High sensitivity & complex matrix Struct_Elucid->UHPLC_MS GC_MS GC-MS (after hydrolysis) Struct_Elucid->GC_MS Aglycone analysis Routine_QC->HPLC_ELSD

Caption: Logic Diagram for Selecting an Analytical Method for Steroidal Saponins.

References

Unveiling the Therapeutic Potential of Yuexiandajisu Analogs: A Comparative Guide to Their Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of the structure-activity relationships (SAR) of Yuexiandajisu analogs, a series of diterpenoids isolated from Euphorbia ebracteolata Hayata. These compounds have garnered significant interest for their notable anti-inflammatory and anticancer properties.

The Yuexiandajisu family of natural products encompasses a diverse range of diterpenoid structures, including casbane, isopimarane, abietane, and rosane (B1243671) types. This structural diversity gives rise to a spectrum of biological activities, with certain analogs demonstrating potent cytotoxic effects against cancer cell lines. This guide summarizes the available quantitative data, outlines key experimental protocols, and visualizes the relationships between these complex molecules.

Comparative Cytotoxicity of Yuexiandajisu Analogs

The anticancer potential of Yuexiandajisu analogs has been a primary focus of research. While comprehensive comparative data for all analogs is limited, studies have highlighted the significant cytotoxic activity of the abietane-type diterpenes, Yuexiandajisu D and E. In contrast, the rosane-type analog, Yuexiandajisu F, has been reported to be inactive. The dimeric compound, Yuexiandajisu D1, has also demonstrated anti-proliferative properties.

CompoundDiterpenoid TypeCell LineIC50 (µM)
Yuexiandajisu D AbietaneANA-1 (murine macrophage)0.288[1]
Yuexiandajisu E AbietaneNot specifiedMarked anticancer properties[2][3][4]
Yuexiandajisu F RosaneNot specifiedInactive[2]
Yuexiandajisu D1 Dimeric DiterpeneNot specifiedAnti-proliferative properties

Caption: Comparative cytotoxic activity of selected Yuexiandajisu analogs.

Structure-Activity Relationship Insights

Preliminary SAR studies on diterpenoids from Euphorbia species provide valuable insights into the structural features crucial for their biological activity. A key determinant for both anticancer and anti-inflammatory effects is the presence and position of hydroxyl groups.

A free hydroxyl group at the C-3 position is significant for enhancing the anticancer and anti-inflammatory activities of these compounds. Conversely, a hydroxyl group at the C-2 position has been observed to have a negative impact on these activities. Furthermore, the esterification of the C-3 hydroxyl group can lead to an enhancement of biological activities.

SAR_Insights cluster_sar Structure-Activity Relationship cluster_activity Biological Activity C3_OH Free -OH at C-3 Enhanced_Activity Enhanced Anticancer & Anti-inflammatory Activity C3_OH->Enhanced_Activity Enhances C2_OH Free -OH at C-2 Reduced_Activity Reduced Activity C2_OH->Reduced_Activity Reduces Ester_C3_OH Esterification at C-3 Potentially_Enhanced_Activity Potentially Enhanced Activity Ester_C3_OH->Potentially_Enhanced_Activity Potentially Enhances

Experimental Protocols

The evaluation of the cytotoxic and anti-inflammatory activities of Yuexiandajisu analogs and related diterpenoids typically involves the following key experiments:

Cytotoxicity Assays

A common method to determine the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The resulting intracellular formazan (B1609692) crystals are solubilized and the absorbance is measured, which is proportional to the number of living cells.

General Procedure:

  • Cell Seeding: Cancer cell lines (e.g., ANA-1, B16, Jurkat) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the Yuexiandajisu analogs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT solution is added to each well and incubated to allow for formazan crystal formation.

  • Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with Yuexiandajisu Analogs Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Solution Compound_Treatment->MTT_Addition Incubation Incubate for Formazan Formation MTT_Addition->Incubation Solubilization Dissolve Formazan with DMSO Incubation->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

Anti-inflammatory Assays

The anti-inflammatory potential of these compounds is often assessed by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS stimulation of macrophages (e.g., RAW 264.7) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator. The Griess assay is used to quantify nitrite (B80452), a stable product of NO.

General Procedure:

  • Cell Culture: Macrophage cells are cultured in appropriate media.

  • Compound and LPS Treatment: Cells are pre-treated with the test compounds for a short period before being stimulated with LPS.

  • Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for NO production.

  • Griess Assay: The cell culture supernatant is collected, and the Griess reagent is added to measure the nitrite concentration.

  • Data Analysis: The inhibition of NO production by the test compounds is calculated relative to the LPS-stimulated control.

Signaling Pathways

The precise mechanisms of action for most Yuexiandajisu analogs are still under investigation. However, research on other diterpenoids from Euphorbia species suggests that their anti-inflammatory effects may be mediated through the inhibition of key inflammatory signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Inhibition of NF-κB activation can lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation Pro_inflammatory_Mediators iNOS, COX-2, Pro-inflammatory Cytokines NF_kB_Activation->Pro_inflammatory_Mediators Yuexiandajisu_Analogs Yuexiandajisu Analogs Yuexiandajisu_Analogs->NF_kB_Activation Inhibition Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

References

Independent Verification of Diterpenoid Bioactivity from Euphorbia ebracteolata

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of the cytotoxic bioactivity of various diterpenoids isolated from the roots of Euphorbia ebracteolata. While the primary focus of this inquiry was Yuexiandajisu E, a comprehensive search of scientific literature did not yield specific bioactivity data for this compound. Therefore, this guide presents a comparative analysis of structurally related diterpenoids from the same plant source, providing valuable context for researchers in drug discovery and development.

Comparative Cytotoxicity of Diterpenoids from Euphorbia ebracteolata

The following table summarizes the available in vitro cytotoxic activity of selected diterpenoids isolated from Euphorbia ebracteolata against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function, with lower values indicating higher potency.

CompoundCell LineIC50 (µM)Reference
Yuexiandajisu D ANA-1 (Murine macrophage)0.288
Jolkinolide B ANA-1 (Murine macrophage)0.0446
B16 (Murine melanoma)0.0448
Jurkat (Human T-cell leukemia)0.0647
ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olide ANA-1 (Murine macrophage)0.00712
Jurkat (Human T-cell leukemia)0.0179
Euphoroid B A549 (Human lung carcinoma)9.8
SW620 (Human colon adenocarcinoma)15.4
HeLa (Human cervical cancer)12.3
MCF-7 (Human breast adenocarcinoma)18.7
Euphoroid C A549 (Human lung carcinoma)7.5
SW620 (Human colon adenocarcinoma)11.2
HeLa (Human cervical cancer)9.1
MCF-7 (Human breast adenocarcinoma)14.6

Experimental Protocols

The primary method used to determine the cytotoxic activity of the compounds listed above is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Yuexiandajisu D, Jolkinolide B) in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: After the 4-hour incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

Several diterpenoids isolated from Euphorbia species have been shown to induce apoptosis in cancer cells. Jolkinolide B, a compound structurally related to this compound, has been demonstrated to exert its anti-proliferative and pro-apoptotic effects by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. This pathway is often constitutively activated in many types of cancer and plays a crucial role in cell proliferation, survival, and differentiation.

The diagram below illustrates the inhibitory effect of Jolkinolide B on the JAK2/STAT3 signaling pathway.

JAK2_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Cytokine Cytokine Cytokine->Cytokine_Receptor Jolkinolide_B Jolkinolide B Jolkinolide_B->JAK2 Inhibition

Caption: Inhibition of the JAK2/STAT3 signaling pathway by Jolkinolide B.

Experimental Workflow

The following diagram outlines the typical workflow for the independent verification of the bioactivity of a natural product like this compound.

Bioactivity_Workflow Start Start: Isolate Pure Compound (e.g., this compound) Cell_Culture Prepare Cancer Cell Lines Start->Cell_Culture Compound_Prep Prepare Stock Solutions and Serial Dilutions Start->Compound_Prep MTT_Assay Perform MTT Assay Cell_Culture->MTT_Assay Compound_Prep->MTT_Assay Data_Analysis Analyze Absorbance Data and Calculate IC50 MTT_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for p-STAT3) Data_Analysis->Mechanism_Study If significant cytotoxicity is observed Conclusion Conclusion on Bioactivity Data_Analysis->Conclusion Mechanism_Study->Conclusion

Caption: Experimental workflow for bioactivity verification.

Comparative Analysis of Gene Expression Profiles: Yuexiandajisu E and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the gene expression profiles following treatment with compounds derived from Euphorbia ebracteolata, the plant source of Yuexiandajisu E, and the established chemotherapy agent, Paclitaxel. This analysis is based on available experimental data and aims to highlight the molecular mechanisms underlying their anti-cancer effects.

While direct gene expression profiling data for this compound is not currently available in the public domain, this guide utilizes data from studies on a bioactive compound isolated from Euphorbia ebracteolata, Euphorbiaceae Compound B (ECB), as a proxy. This allows for a preliminary comparison with the well-documented gene expression changes induced by Paclitaxel. It is important to note that this comparison is indirect and based on different experimental models.

Summary of Gene Expression Changes

The following tables summarize the observed changes in the expression of key genes involved in apoptosis and angiogenesis following treatment with Euphorbia ebracteolata extract (ECB) and Paclitaxel.

Table 1: Differentially Expressed Genes After Treatment with Euphorbia ebracteolata Extract (ECB) in a Zebrafish Melanoma Xenograft Model

GeneFunctionRegulation
vegfr2AngiogenesisDownregulated[1][2]
vegfr3AngiogenesisDownregulated[1][2]
p53Apoptosis, Tumor SuppressorUpregulated[1]
casp3aApoptosis (Caspase-3a)Upregulated

Table 2: Differentially Expressed Genes After Treatment with Paclitaxel in Human Cancer Cell Lines and Xenograft Models

GeneFunctionRegulationCell Line/Model
CDKN1A (p21)Cell Cycle Arrest, ApoptosisUpregulatedOvarian Carcinoma Xenograft
PIG8ApoptosisUpregulatedOvarian Carcinoma Xenograft
c-MosApoptosisUpregulatedSKOV3 Ovarian Carcinoma
BaxPro-apoptoticUpregulatedCanine Mammary Gland Tumor Cells
VEGFAngiogenesisUpregulatedHeLa Cells
CDC2 (CDK1)Cell Cycle ProgressionDownregulatedOvarian Carcinoma Xenograft
BNIP3ApoptosisDownregulatedOvarian Carcinoma Xenograft
Bcl-2Anti-apoptoticDownregulatedCanine Mammary Gland Tumor Cells

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental protocols used in the cited studies.

Euphorbia ebracteolata Extract (ECB) Treatment in Zebrafish Melanoma Model
  • Model System: Zebrafish embryos with transplanted human melanoma cells (A2058).

  • Treatment: Embryos were treated with 20 µg/mL of Euphorbiaceae Compound B (ECB), an active ingredient from Euphorbia ebracteolata.

  • Gene Expression Analysis: mRNA expression levels of target genes (vegfr2, vegfr3, p53, and casp3a) were quantified using real-time polymerase chain reaction (RT-PCR).

Paclitaxel Treatment in Ovarian Carcinoma Xenograft Model
  • Model System: Nude mice bearing human ovarian carcinoma xenografts (1A9).

  • Treatment: Mice received a single intravenous injection of Paclitaxel at a dose of 60 mg/kg.

  • Sample Collection: Tumor tissues were harvested at 4 and 24 hours post-treatment.

  • Gene Expression Analysis: Gene expression profiles were analyzed using cDNA microarrays to identify differentially expressed genes.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by these treatments and a general workflow for analyzing gene expression.

Angiogenesis_Pathway Angiogenesis Signaling Pathway cluster_ligand Ligands cluster_receptor Receptors cluster_cell Endothelial Cell cluster_treatment Treatment VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds Proliferation Proliferation VEGFR2->Proliferation activates Migration Migration VEGFR2->Migration activates Survival Survival VEGFR2->Survival activates VEGFR3 VEGFR3 ECB Euphorbia ebracteolata Extract (ECB) ECB->VEGFR2 inhibits expression ECB->VEGFR3 inhibits expression Paclitaxel_Angio Paclitaxel Paclitaxel_Angio->VEGF regulates expression

Caption: Angiogenesis signaling pathway indicating points of intervention by ECB and Paclitaxel.

Apoptosis_Pathway Apoptosis Signaling Pathway cluster_regulators Regulators cluster_execution Execution cluster_treatment_apoptosis Treatment p53 p53 Bcl2_family Bcl-2 Family (Bax, Bcl-2, BNIP3) p53->Bcl2_family regulates Caspase3 Caspase-3 Bcl2_family->Caspase3 regulates Apoptosis Apoptosis Caspase3->Apoptosis induces ECB_apoptosis Euphorbia ebracteolata Extract (ECB) ECB_apoptosis->p53 upregulates ECB_apoptosis->Caspase3 upregulates (casp3a) Paclitaxel_apoptosis Paclitaxel Paclitaxel_apoptosis->p53 can activate Paclitaxel_apoptosis->Bcl2_family modulates (upregulates Bax, downregulates Bcl-2, BNIP3)

Caption: Apoptosis signaling pathway showing the influence of ECB and Paclitaxel on key regulators.

Experimental_Workflow Gene Expression Analysis Workflow start Cancer Model (Cell line, Xenograft, etc.) treatment Treatment (e.g., this compound, Paclitaxel) start->treatment rna_extraction RNA Extraction treatment->rna_extraction library_prep Library Preparation (for RNA-Seq) rna_extraction->library_prep sequencing RNA Sequencing or Microarray library_prep->sequencing data_analysis Bioinformatic Analysis (Differential Gene Expression) sequencing->data_analysis results Identification of Up/Down-regulated Genes data_analysis->results

Caption: A generalized workflow for analyzing changes in gene expression following drug treatment.

Discussion

The available data, though from disparate experimental systems, suggests that both the extract from Euphorbia ebracteolata and Paclitaxel exert their anti-cancer effects by modulating genes involved in critical cellular processes like apoptosis and angiogenesis.

The Euphorbia ebracteolata compound, ECB, appears to inhibit tumor growth in the zebrafish model by downregulating key receptors in the angiogenesis pathway (vegfr2, vegfr3) and upregulating crucial components of the apoptotic machinery (p53, casp3a). This dual mechanism of action is a hallmark of many effective anti-cancer agents.

Paclitaxel, a well-established chemotherapeutic, demonstrates a more complex and varied impact on gene expression. It induces cell cycle arrest and apoptosis through the upregulation of genes like CDKN1A and PIG8, and modulation of the Bcl-2 family of proteins. Its effect on angiogenesis-related genes like VEGF can be context-dependent, sometimes leading to upregulation.

References

Safety Operating Guide

Yuexiandajisu E: Essential Safety and Disposal Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate safety and logistical information for the handling and disposal of Yuexiandajisu E. As a novel diterpenoid compound with limited published data, it is crucial to treat this compound with a high degree of caution, assuming potential cytotoxicity. The following procedures are based on best practices for handling hazardous and uncharacterized chemical compounds in a laboratory setting.

Chemical and Physical Properties

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following information has been compiled from existing scientific literature.

PropertyValueSource
Chemical Name This compoundShi et al., 2005
CAS Number 866556-16-3ChemFaces
Molecular Formula C₂₀H₃₀O₅Shi et al., 2005
Molecular Weight 350.4 g/mol Shi et al., 2005
Appearance PowderChemFaces
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces
Source Roots of Euphorbia ebracteolataShi et al., 2005

Proper Disposal Procedures

Due to the absence of a specific SDS for this compound and the cytotoxic activity of related compounds, all waste containing this substance must be treated as hazardous.

Step 1: Waste Segregation and Collection

  • Assume Hazard : Treat all this compound waste as cytotoxic and hazardous.

  • Do Not Mix : Do not mix this compound waste with other chemical waste streams to prevent unknown reactions.

  • Separate by Form : Collect solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste (e.g., solutions in organic solvents) in separate, clearly labeled containers.

Step 2: Container Selection and Labeling

  • Use Compatible Containers : For liquid waste, use leak-proof, screw-cap containers made of a compatible material (e.g., glass or polyethylene (B3416737) for organic solvents). For solid waste, use a designated, sealed hazardous waste bag or container.

  • Label Immediately : Affix a hazardous waste label to the container as soon as the first item of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard (e.g., "Toxic," "Cytotoxic")

    • The date accumulation started

    • The laboratory and principal investigator's name

Step 3: Storage

  • Designated Area : Store waste containers in a designated satellite accumulation area within the laboratory.

  • Secondary Containment : Place liquid waste containers in a secondary containment bin to prevent spills.

  • Keep Closed : Waste containers must remain closed at all times, except when adding waste.

Step 4: Final Disposal

  • Contact EHS : Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.

  • Professional Disposal : EHS will arrange for the collection and disposal of the hazardous waste by a licensed contractor, likely through high-temperature incineration.

Experimental Protocols

Detailed experimental protocols involving this compound are not available in the published literature. The following is a generalized workflow for the isolation of diterpenoids from a plant source, based on the abstract of the original publication describing the discovery of this compound.

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography cluster_final_product Final Product plant_material Dried Roots of Euphorbia ebracteolata extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) crude_extract->partitioning organic_phase Organic Phase partitioning->organic_phase aqueous_phase Aqueous Phase (Discard) partitioning->aqueous_phase column_chromatography Column Chromatography (Silica Gel) organic_phase->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection hplc Preparative HPLC fraction_collection->hplc isolated_compound Isolated this compound hplc->isolated_compound analysis Structural Elucidation (NMR, X-ray Crystallography) isolated_compound->analysis

Caption: Generalized workflow for the isolation of this compound.

Signaling Pathways

There is currently no published research detailing the specific signaling pathways modulated by this compound. Given that related diterpenoids from the Euphorbia genus have exhibited cytotoxic effects, it is plausible that this compound may interact with pathways involved in cell proliferation, apoptosis, or other cancer-related signaling cascades. However, this remains speculative without further experimental evidence.

This information is intended to provide a foundation for the safe handling and disposal of this compound. It is imperative that all laboratory personnel adhere to their institution's specific safety protocols and consult with their EHS department for guidance.

Essential Safety and Handling Protocols for Yuexiandajisu E

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for "Yuexiandajisu E" was found in publicly available resources. The following guidance is based on best practices for handling potent, uncharacterized diterpenoids and natural product isolates. Researchers must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this substance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate level of PPE depends on the scale of the experiment and the physical form of the compound. For all procedures involving this compound, a baseline of standard laboratory PPE is required, with enhancements for activities that pose a higher risk of exposure.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Tightly fitting safety goggles or a full-face shield.[1]Protects against splashes, aerosols, and airborne particles that could cause eye irritation or injury.[1]
Hand Protection Chemical-resistant gloves (e.g., double-gloving with nitrile).[1][2]Prevents direct skin contact, which could lead to irritation, sensitization, or systemic absorption.[1] Glove integrity should be checked frequently.
Body Protection A lab coat with long sleeves and tight cuffs. A chemical-resistant apron or suit for larger quantities.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection An N95-rated respirator or higher, used within a certified chemical fume hood.Necessary to prevent inhalation of fine powders or aerosols, especially during weighing and solution preparation. Surgical masks offer insufficient protection.
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to maintain containment and minimize risk.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • The container should be clearly labeled as a potent compound.

  • Store in a designated, well-ventilated, and restricted-access area, away from incompatible materials.

2. Preparation and Handling:

  • All handling of this compound, especially of the solid form, must be conducted within a certified chemical fume hood or a glove box to control exposure.

  • Use dedicated equipment (spatulas, glassware, etc.) and decontaminate them after each use.

  • When weighing, use a containment balance enclosure or perform the task in a fume hood.

  • Avoid the formation of dust and aerosols.

3. Administration and Experimentation:

  • When preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Ensure all containers are sealed and clearly labeled.

  • Transport samples in secondary containment.

4. Decontamination and Cleaning:

  • Wipe down all work surfaces with an appropriate solvent (e.g., 70% ethanol, followed by a suitable detergent) after each use.

  • Dispose of all cleaning materials as hazardous waste.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure TypeEmergency Protocol
Inhalation Move the affected individual to fresh air immediately. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Evacuate the immediate area. For small spills, if trained, use an appropriate spill kit, wearing full PPE. For large spills, evacuate the laboratory and contact your institution's EHS department.
Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, lab coats), weighing papers, and other disposable materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, labeled, and appropriate hazardous waste container. Do not pour any waste down the drain.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste management company, following all local, state, and federal regulations.

Visualized Workflows

The following diagrams illustrate the standard operating procedures for handling and disposing of this compound.

HandlingWorkflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Cleanup Phase start Don PPE fume_hood Enter Chemical Fume Hood start->fume_hood weigh Weigh Solid this compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve transport Transport Samples in Secondary Containment dissolve->transport experiment Perform Experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate transport->experiment waste Segregate & Dispose of Waste decontaminate->waste doff_ppe Doff PPE waste->doff_ppe end Wash Hands doff_ppe->end

Caption: Standard workflow for handling this compound.

DisposalWorkflow cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection cluster_waste_disposal Final Disposal solid_waste Contaminated Solids (PPE, etc.) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Contaminated Liquids (Solvents, etc.) liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps sharps_container Labeled Sharps Container sharps_waste->sharps_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange Pickup by Licensed Waste Vendor storage->pickup

Caption: Waste disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Yuexiandajisu E
Reactant of Route 2
Yuexiandajisu E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.